Erastin2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]methyl]-3-(5-phenyl-2-propan-2-yloxyphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H35ClN4O4/c1-25(2)45-33-17-12-27(26-8-4-3-5-9-26)22-32(33)41-34(38-31-11-7-6-10-30(31)36(41)43)23-39-18-20-40(21-19-39)35(42)24-44-29-15-13-28(37)14-16-29/h3-17,22,25H,18-21,23-24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPHOTYCGOGILE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=CC=CC=C2)N3C(=NC4=CC=CC=C4C3=O)CN5CCN(CC5)C(=O)COC6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H35ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Erastin2 and the Induction of Ferroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of specific quantitative data and detailed experimental protocols for Erastin2 in publicly accessible literature, this guide is primarily based on the extensive research conducted on its close and well-characterized analog, Erastin. This compound is recognized as a more potent inducer of ferroptosis, and its mechanism of action is presumed to be highly similar to that of Erastin. The information presented herein, including quantitative data and experimental methodologies, is derived from studies on Erastin and should be considered as a foundational reference for research involving this compound.
Executive Summary
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. Erastin and its more potent analog, this compound, are small molecule inducers of ferroptosis with significant potential in cancer therapy. This technical guide provides an in-depth overview of the core mechanisms of action of Erastin, serving as a proxy for understanding this compound. It details the key molecular targets, signaling pathways, and includes structured quantitative data and experimental protocols to facilitate further research and drug development in this area.
Core Mechanism of Action
This compound, like Erastin, induces ferroptosis through a multi-pronged attack on the cell's antioxidant defense systems, primarily targeting the cystine/glutamate antiporter (System Xc-) and the voltage-dependent anion channels (VDACs) on the mitochondria. This leads to a cascade of events culminating in iron-dependent lipid peroxidation and cell death.[1][2][3]
Inhibition of System Xc-
The primary and most well-established mechanism of Erastin is the inhibition of System Xc-, a cell surface amino acid antiporter composed of two subunits, SLC7A11 and SLC3A2.[3][4] System Xc- imports extracellular cystine in exchange for intracellular glutamate.
-
Cystine Deprivation: By blocking System Xc-, Erastin prevents the cellular uptake of cystine.
-
Glutathione (GSH) Depletion: Intracellular cystine is a critical precursor for the synthesis of cysteine, which is subsequently used to synthesize the major intracellular antioxidant, glutathione (GSH). The inhibition of cystine import leads to a rapid depletion of the intracellular GSH pool.
-
GPX4 Inactivation: Glutathione Peroxidase 4 (GPX4) is a key enzyme that neutralizes lipid hydroperoxides, protecting cells from lipid peroxidation. GPX4 requires GSH as a cofactor. The depletion of GSH leads to the indirect inactivation of GPX4.
Interaction with Voltage-Dependent Anion Channels (VDACs)
Erastin also directly interacts with VDAC2 and VDAC3, protein channels located on the outer mitochondrial membrane.
-
Altered Mitochondrial Permeability: Erastin's binding to VDAC2 and VDAC3 alters the permeability of the outer mitochondrial membrane. This can disrupt normal mitochondrial function and contribute to the production of reactive oxygen species (ROS).
-
Metabolic Dysregulation: The altered permeability can affect the flux of metabolites and ions between the mitochondria and the cytosol, leading to metabolic stress and increased oxidative stress.
Signaling Pathways
The induction of ferroptosis by this compound involves a complex interplay of signaling pathways that ultimately lead to overwhelming lipid peroxidation.
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Erastin in various cancer cell lines. These values can serve as a reference for determining the effective concentration range for this compound, which is expected to be more potent.
| Cell Line | Cancer Type | Erastin IC50 (µM) | Reference |
| HT-1080 | Fibrosarcoma | 0.20 | |
| Calu-1 | Lung Carcinoma | 0.14 | |
| xCT-overexpressing MEF | Murine Embryonic Fibroblast | 1.4 | |
| HGC-27 | Gastric Cancer | 14.39 | |
| MM.1S | Multiple Myeloma | ~15 | |
| RPMI8226 | Multiple Myeloma | ~10 | |
| MDA-MB-231 | Breast Cancer | 40 | |
| MCF-7 | Breast Cancer | 80 |
Experimental Protocols
The following are detailed methodologies for key experiments to study this compound-induced ferroptosis.
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (or Erastin as a reference compound) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Viability Assessment:
-
Crystal Violet Assay:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the plates with water and air dry.
-
Solubilize the stain with 10% acetic acid.
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
MTS/MTT Assay:
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the compound.
Lipid Peroxidation Assay
Objective: To quantify the accumulation of lipid peroxides, a hallmark of ferroptosis.
Methodology:
-
BODIPY™ 581/591 C11 Staining:
-
Treat cells with this compound for the desired time.
-
Incubate the cells with 2 µM BODIPY™ 581/591 C11 for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy. The fluorescence emission of the probe shifts from red to green upon oxidation.
-
Quantify the green fluorescence intensity as a measure of lipid peroxidation.
-
-
Malondialdehyde (MDA) Assay:
-
Treat cells with this compound and harvest.
-
Lyse the cells and collect the supernatant.
-
React the supernatant with thiobarbituric acid (TBA) at 95°C for 60 minutes.
-
Measure the absorbance of the resulting pink-colored product at 532 nm.
-
Quantify MDA levels using a standard curve.
-
Glutathione (GSH) Depletion Assay
Objective: To measure the intracellular levels of reduced glutathione (GSH).
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound, harvest, and lyse the cells in a suitable buffer (e.g., 5% 5-sulfosalicylic acid).
-
Deproteination: Centrifuge the lysate to remove protein precipitates.
-
GSH Measurement:
-
Use a commercial GSH assay kit (e.g., based on the reaction with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)).
-
Incubate the supernatant with the assay reagents according to the manufacturer's protocol.
-
Measure the absorbance at 405-415 nm.
-
-
Data Analysis: Calculate the GSH concentration based on a standard curve and normalize to the protein concentration of the cell lysate.
GPX4 Activity Assay
Objective: To determine the enzymatic activity of GPX4.
Methodology:
-
Cell Lysate Preparation: Treat cells with this compound, harvest, and prepare cell lysates.
-
Coupled Enzyme Assay:
-
The assay is typically a coupled-enzyme assay that measures the consumption of NADPH.
-
The reaction mixture contains the cell lysate, glutathione reductase, NADPH, and GSH.
-
The reaction is initiated by adding a GPX4 substrate, such as phosphatidylcholine hydroperoxide.
-
The decrease in NADPH absorbance is monitored at 340 nm.
-
-
Data Analysis: Calculate the GPX4 activity based on the rate of NADPH consumption.
Conclusion
This compound, a potent analog of Erastin, is a valuable tool for inducing ferroptosis and studying its complex mechanisms. By targeting System Xc- and VDACs, this compound effectively depletes cellular antioxidant defenses, leading to iron-dependent lipid peroxidation and cell death. The quantitative data and detailed experimental protocols provided in this guide, primarily based on research on Erastin, offer a solid foundation for researchers and drug developers to explore the therapeutic potential of this compound in cancer and other diseases where ferroptosis plays a critical role. Further research is warranted to elucidate the specific quantitative differences in the activity and binding affinities of this compound compared to Erastin.
References
- 1. Activation of the reverse transsulfuration pathway through NRF2/CBS confers erastin-induced ferroptosis resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ferroptosis inducer erastin irreversibly inhibits system xc- and synergizes with cisplatin to increase cisplatin's cytotoxicity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Erastin2: A Technical Guide to a Potent Ferroptosis Inducer in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of iron-dependent cell death characterized by the overwhelming accumulation of lipid peroxides, has emerged as a promising therapeutic avenue in oncology. Erastin2, a potent analog of the pioneering ferroptosis inducer erastin, has garnered significant attention for its enhanced efficacy and favorable pharmacological properties. This technical guide provides an in-depth exploration of this compound, detailing its mechanism of action, its role in cancer research, and the experimental protocols necessary to investigate its effects. By elucidating the core signaling pathways and providing structured quantitative data, this document serves as a comprehensive resource for researchers aiming to harness the therapeutic potential of ferroptosis.
Introduction to this compound and Ferroptosis
Erastin was first identified in 2003 through a high-throughput screening for compounds that selectively kill cancer cells expressing oncogenic RAS.[1] It was later established as a canonical inducer of a then-novel form of cell death, termed ferroptosis.[1][2] Ferroptosis is biochemically and morphologically distinct from other forms of regulated cell death like apoptosis. Its defining characteristic is the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1][3]
This compound is an analog of erastin developed to improve potency and metabolic stability. Like its parent compound, this compound functions primarily by inhibiting system xc-, a cystine/glutamate antiporter, thereby triggering the ferroptotic cascade. Its ability to induce this unique form of cell death makes it a valuable tool for studying ferroptosis and a promising candidate for cancer therapeutics, particularly for tumors resistant to traditional apoptotic agents.
Mechanism of Action
This compound induces ferroptosis through a multi-faceted mechanism primarily initiated by the inhibition of the system xc- amino acid antiporter. This triggers a cascade of events culminating in catastrophic lipid peroxidation.
Primary Target: System xc- Inhibition
The principal molecular target of this compound is the system xc- antiporter, a plasma membrane transporter composed of two subunits: the light chain SLC7A11 (also known as xCT) and the heavy chain SLC3A2. This transporter is responsible for importing extracellular cystine while exporting intracellular glutamate in a 1:1 ratio.
By potently and selectively inhibiting system xc-, this compound blocks the uptake of cystine. Intracellularly, cystine is rapidly reduced to cysteine, which is the rate-limiting amino acid for the synthesis of the major endogenous antioxidant, glutathione (GSH). Consequently, this compound-mediated inhibition of cystine import leads to a profound depletion of the intracellular cysteine and GSH pools.
Inactivation of Glutathione Peroxidase 4 (GPX4)
Glutathione Peroxidase 4 (GPX4) is a unique, selenium-containing enzyme that plays a critical role in cellular defense against lipid peroxidation. It directly reduces toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), using GSH as an essential cofactor.
The depletion of GSH caused by this compound leads to the indirect but catastrophic inactivation of GPX4. Without its obligatory cofactor, GPX4 can no longer detoxify lipid peroxides, leading to their uncontrolled accumulation and initiating the ferroptotic death cascade.
Secondary Targets: Voltage-Dependent Anion Channels (VDACs)
In addition to system xc-, the parent compound erastin has been shown to target voltage-dependent anion channels (VDACs), specifically VDAC2 and VDAC3, located on the outer mitochondrial membrane. VDACs are crucial for regulating the exchange of ions and metabolites between the mitochondria and the cytoplasm. Erastin's interaction with VDACs can alter mitochondrial membrane potential and metabolism, leading to an increase in mitochondrial ROS production, which further exacerbates oxidative stress and contributes to ferroptosis. While this mechanism is well-documented for erastin, it is a highly probable secondary mechanism for this compound. Interestingly, some cancer cells can develop resistance by promoting the ubiquitination and degradation of VDAC2/3 via the E3 ligase Nedd4.
The multifaceted mechanism of this compound is summarized in the signaling pathway diagram below.
Figure 1: this compound-Induced Ferroptosis Signaling Pathway. this compound inhibits system xc-, leading to GSH depletion, GPX4 inactivation, and lipid ROS accumulation, culminating in ferroptosis.
Quantitative Data: Efficacy in Cancer Cell Lines
The cytotoxic efficacy of ferroptosis inducers is typically quantified by the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). While specific IC50 values for this compound are proprietary or vary by study, data for the parent compound erastin provide a strong benchmark for its activity.
| Compound | Cell Line | Cancer Type | IC50 / EC50 (µM) | Citation |
| Erastin | HT-1080 | Fibrosarcoma | ~0.20 | |
| Erastin | Calu-1 | Lung Cancer | ~0.14 | |
| Erastin | HeLa | Cervical Cancer | ~30.88 | |
| Erastin | SiHa | Cervical Cancer | ~29.40 | |
| Erastin | HGC-27 | Gastric Cancer | ~14.39 (IC50) | |
| Erastin | NCI-H1975 | Lung Adenocarcinoma | ~10-20 (effective range) | |
| Erastin | OVCAR-8 | Ovarian Cancer | ~8-25 (effective range) |
Note: Potency can vary significantly based on experimental conditions (e.g., cell density, incubation time). This compound is reported to have greater potency than erastin.
Detailed Experimental Protocols
Investigating the effects of this compound requires a suite of assays to measure cell viability and specific markers of ferroptosis.
Cell Viability and Cytotoxicity Assays
-
Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) for 24-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
-
Protocol: Clonogenic Survival Assay
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Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with this compound for a defined period (e.g., 24 hours).
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Recovery: Replace the drug-containing medium with fresh medium and allow colonies to form over 10-14 days.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells).
-
Measurement of Ferroptosis Markers
-
Protocol: Lipid Peroxidation (C11-BODIPY 581/591)
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Treatment: Treat cells with this compound, a negative control (DMSO), and a positive control (e.g., RSL3). A ferroptosis inhibitor like Ferrostatin-1 should be used as a rescue control.
-
Staining: Incubate cells with 2.5 µM C11-BODIPY 581/591 for 30 minutes at 37°C.
-
Analysis: Harvest cells and analyze by flow cytometry. Lipid peroxidation is indicated by a shift in the fluorescence emission from red to green.
-
-
Protocol: Intracellular Glutathione (GSH) Measurement
-
Cell Lysis: Treat cells as required, then wash with PBS and lyse them.
-
Assay: Use a commercial GSH/GSSG quantification kit (e.g., based on DTNB/Ellman's reagent).
-
Measurement: Measure the absorbance according to the kit's instructions.
-
Normalization: Normalize the GSH concentration to the total protein content of the cell lysate.
-
-
Protocol: Reactive Oxygen Species (ROS) Detection
-
Treatment: Treat cells with this compound in a 96-well plate.
-
Staining: Load cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) for 30 minutes at 37°C in the dark.
-
Measurement: Measure the fluorescence intensity using a microplate reader or flow cytometer (excitation/emission ~485/535 nm).
-
Figure 2: General Experimental Workflow. This diagram outlines the steps for assessing the ferroptotic activity of this compound in cancer cells.
Therapeutic Potential and Resistance Mechanisms
This compound's ability to induce a non-apoptotic form of cell death makes it a highly attractive therapeutic strategy, especially for cancers that have developed resistance to conventional chemotherapies that rely on apoptosis. Furthermore, by depleting GSH, this compound can sensitize cancer cells to radiotherapy and certain chemotherapeutic agents like cisplatin, which are often detoxified via GSH conjugation.
However, cancer cells can develop resistance to this compound-induced ferroptosis. One key mechanism involves the activation of the NRF2 antioxidant response pathway, which can lead to the upregulation of genes involved in cysteine synthesis, such as cystathionine β-synthase (CBS), creating a bypass to the system xc- blockade.
Figure 3: NRF2-Mediated Resistance to this compound. Activation of the NRF2/CBS pathway allows for de novo cysteine synthesis, bypassing the system xc- blockade and conferring resistance.
Conclusion
This compound is a powerful pharmacological tool for inducing and studying ferroptosis. Its potent inhibition of the system xc- antiporter effectively depletes cellular antioxidant defenses, leading to iron-dependent lipid peroxidation and cell death. This mechanism holds significant therapeutic promise for treating a variety of cancers, including those resistant to apoptosis-based therapies. Understanding its detailed mechanism of action, methods for its evaluation, and potential resistance pathways is critical for drug development professionals seeking to translate the potent anti-cancer activity of ferroptosis inducers into clinical success.
References
A Technical Guide to the Identification and Validation of Erastin2 Targets
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in both normal physiology and various pathologies, including cancer and neurodegenerative diseases. Erastin and its more potent analog, Erastin2, are seminal small molecules used to induce ferroptosis by targeting fundamental cellular metabolic and antioxidant systems. This technical guide provides an in-depth overview of the core methodologies used to identify and validate the molecular targets of this compound. We detail the experimental workflows for target identification via affinity purification-mass spectrometry, validation of direct target engagement using the Cellular Thermal Shift Assay (CETSA), and the subsequent signaling pathways that culminate in ferroptotic cell death. All quantitative data are summarized for clarity, and key experimental protocols are provided to enable researchers to apply these techniques in their own work.
Introduction to this compound and Ferroptosis
Erastin was first identified as a compound that selectively kills cancer cells expressing oncogenic RAS.[1] Subsequent research revealed that it induces a non-apoptotic form of cell death, which was termed "ferroptosis" to highlight its dependence on intracellular iron.[2] The mechanism of erastin-induced cell death involves the excessive accumulation of lipid reactive oxygen species (ROS) on cellular membranes.[2] this compound is a potent analog of erastin, designed for improved efficacy in inducing this ferroptotic pathway.[3] Understanding the direct molecular targets of this compound is crucial for elucidating the precise mechanism of ferroptosis and for the development of novel therapeutics that modulate this pathway.
The primary targets of erastin and its analogs are multifaceted, involving both mitochondrial proteins and plasma membrane transporters:
-
Voltage-Dependent Anion Channels 2 and 3 (VDAC2/3): Located on the outer mitochondrial membrane, VDACs are key regulators of metabolite flux between the mitochondria and the cytosol.[4] Erastin directly binds to VDAC2 and VDAC3 (but not VDAC1), altering mitochondrial membrane permeability and function, which contributes to ROS production.
-
System Xc- (Cystine/Glutamate Antiporter): This plasma membrane transporter, composed of SLC7A11 and SLC3A2 subunits, is responsible for importing cystine, a crucial precursor for the synthesis of the major cellular antioxidant, glutathione (GSH). Erastin and this compound are potent inhibitors of system Xc-.
Target Identification: An Affinity Purification Approach
The initial step in identifying the direct binding partners of a small molecule like this compound is often an unbiased proteomic screening method. Affinity Purification coupled with Mass Spectrometry (AP-MS) is a powerful technique for this purpose. The workflow involves immobilizing a modified version of the small molecule onto a solid support (e.g., beads) to "pull down" its interacting proteins from a cell lysate.
Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)
The logical flow for identifying this compound binding partners using AP-MS is outlined below. This process begins with the synthesis of an this compound analog containing a reactive group for immobilization, followed by incubation with cell lysate, washing, and finally, identification of bound proteins by mass spectrometry.
Detailed Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
This protocol provides a generalized methodology for identifying protein interactors of a small molecule.
-
Preparation of Affinity Matrix:
-
Synthesize an this compound analog containing a linker with a reactive functional group (e.g., an amine or carboxyl group).
-
Covalently couple the this compound analog to activated sepharose or magnetic beads (e.g., NHS-activated or epoxy-activated beads) according to the manufacturer's instructions.
-
Prepare control beads by blocking the reactive groups without coupling the compound. This is crucial for identifying non-specific binders.
-
-
Cell Culture and Lysis:
-
Culture a relevant cell line (e.g., HT-1080 fibrosarcoma cells) to ~80-90% confluency.
-
Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant is the protein source.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the this compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation (or using a magnetic rack) and discard the supernatant.
-
Wash the beads extensively (e.g., 3-5 times) with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads. This can be done by competitive elution with excess free this compound, or more commonly, by denaturation using a buffer containing SDS (e.g., Laemmli buffer).
-
Run the eluates on a short SDS-PAGE gel to separate proteins from the beads and residual contaminants.
-
Perform an in-gel digest: excise the entire protein lane, destain, reduce with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.
-
Extract the resulting peptides from the gel.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins by searching the acquired MS/MS spectra against a protein database (e.g., UniProt/Swiss-Prot) using a search engine like Mascot or Sequest.
-
Proteins that are significantly enriched in the this compound-bead pulldown compared to the control beads are considered candidate targets.
-
Target Validation: Confirming Direct Engagement
Following identification, candidate targets must be validated to confirm direct and specific binding in a physiological context. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying target engagement within intact cells. The principle of CETSA is that a protein becomes more resistant to thermal denaturation when bound to a ligand.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The CETSA workflow involves treating cells with the compound, heating the samples across a temperature gradient, separating soluble from aggregated proteins, and quantifying the amount of soluble target protein remaining.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for performing a CETSA experiment followed by Western blot analysis.
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat one batch of cells with the desired concentration of this compound and another with the vehicle control (e.g., DMSO). Incubate under normal culture conditions for a sufficient time to allow compound entry and binding (e.g., 1 hour).
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of ~10^7 cells/mL.
-
-
Heat Treatment:
-
Aliquot the cell suspensions (e.g., 50 µL per tube) into PCR tubes.
-
Place the tubes in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., from 40°C to 70°C in 2-3°C increments). An unheated sample should be kept on ice as a reference.
-
Cool the samples to room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Clarify the lysates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of total protein from each sample by SDS-PAGE and Western blotting using an antibody specific for the target protein (e.g., anti-VDAC2).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment group (DMSO and this compound), normalize the band intensity at each temperature to the intensity of the unheated (ice) sample.
-
Plot the normalized intensity (% soluble protein) versus temperature to generate "melting curves."
-
A rightward shift in the melting curve for the this compound-treated sample compared to the DMSO control indicates thermal stabilization of the target protein, confirming direct binding.
-
Quantitative Data on Erastin and its Targets
Quantitative analysis is essential for understanding the potency and efficacy of this compound. The following tables summarize key quantitative data from studies on Erastin and its interaction with its targets.
Table 1: Binding Affinity and Potency of Erastin
| Parameter | Compound | Target/Assay | Value | Reference |
|---|---|---|---|---|
| Kd | Erastin | hVDAC2 | 112 nM | |
| EC50 | Erastin | Increased NADH permeability of VDAC2 | 52.6 ± 28.2 nM |
| IC30 | Erastin | Cytotoxicity in HGC-27 cells | ~6.23 µM | |
Table 2: Cellular Effects of Erastin Treatment
| Marker | Cell Line | Treatment | Effect | Reference |
|---|---|---|---|---|
| Lipid ROS | Melanoma cells | Erastin (5 µM) | Significant Increase | |
| Fe2+ | Melanoma cells | Erastin (5 µM) | Significant Increase | |
| GSH | Melanoma cells | Erastin (5 µM) | Significant Depletion | |
| GSSG | Melanoma cells | Erastin (5 µM) | Significant Generation | |
| VDAC2/3 Protein | Melanoma cells | Erastin (5-10 µM) | Degradation after 10-12h | |
| Mitochondrial Potential | HGC-27 cells | Erastin (6.23 µM) | Decreased |
| ATP Production | HGC-27 cells | Erastin (6.23 µM) | Decreased | |
This compound Signaling Pathway in Ferroptosis
The identification and validation of VDAC2/3 and system Xc- as targets of this compound allows for the construction of a detailed signaling pathway. This compound initiates ferroptosis through a two-pronged attack on the cell's metabolic and antioxidant defense systems.
-
Inhibition of System Xc-: this compound blocks the system Xc- transporter at the plasma membrane, preventing the uptake of cystine.
-
GSH Depletion: The lack of intracellular cystine halts the synthesis of glutathione (GSH), a critical antioxidant cofactor.
-
GPX4 Inactivation: Glutathione peroxidase 4 (GPX4) requires GSH to detoxify lipid hydroperoxides. As GSH levels plummet, GPX4 becomes inactive.
-
Mitochondrial Targeting: Simultaneously, this compound binds to VDAC2 and VDAC3 on the outer mitochondrial membrane. This interaction disrupts normal mitochondrial function, leading to metabolic stress and the production of mitochondrial ROS.
-
Lipid Peroxidation: The combination of mitochondrial ROS production and the inability of inactive GPX4 to neutralize lipid hydroperoxides leads to a catastrophic, iron-dependent accumulation of lipid ROS via Fenton chemistry. This oxidative damage to membrane lipids ultimately results in cell death.
Conclusion and Future Directions
The identification and validation of VDAC2/3 and the system Xc- transporter as the primary targets of this compound have been instrumental in defining the molecular basis of ferroptosis. The methodologies outlined in this guide—from unbiased proteomic screening with AP-MS to direct target engagement validation with CETSA—represent a robust framework for small molecule target deconvolution. This detailed understanding of the this compound mechanism of action not only solidifies the role of mitochondrial dysfunction and GSH depletion in ferroptosis but also provides a rational basis for the development of new cancer therapies that exploit this unique cell death pathway. Future research will likely focus on identifying additional regulators of ferroptosis and developing more selective and potent VDAC modulators for therapeutic use.
References
A Technical Guide to Erastin2-Induced Oxidative Stress and Ferroptosis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Erastin is a small molecule compound first identified for its ability to selectively kill cancer cells expressing oncogenic RAS.[1][2] It is a potent inducer of a unique form of iron-dependent, non-apoptotic cell death termed ferroptosis.[1][2] Ferroptosis is characterized by the overwhelming accumulation of lipid-based reactive oxygen species (ROS) and is biochemically distinct from other forms of regulated cell death.[1] Erastin2 is a more potent analog of the original erastin molecule, also functioning as a ferroptosis inducer by inhibiting the system Xc- cystine/glutamate antiporter.
This technical guide provides an in-depth examination of the molecular mechanisms by which this compound induces oxidative stress, leading to ferroptosis. It details the core signaling pathways, presents quantitative data from various studies, outlines key experimental protocols for investigation, and offers visual representations of the critical biological processes.
Core Mechanism: Induction of Oxidative Stress via System Xc- Inhibition
The primary mechanism of action for both Erastin and its analog this compound is the inhibition of the system Xc- antiporter. This cell surface transporter, a heterodimer of the SLC7A11 and SLC3A2 proteins, is responsible for importing extracellular cystine while exporting intracellular glutamate at a 1:1 ratio. The disruption of this process by this compound initiates a cascade of events culminating in massive oxidative stress and cell death.
-
Cystine Deprivation: By blocking system Xc-, this compound prevents the cellular uptake of cystine.
-
Glutathione (GSH) Depletion: Intracellular cystine is rapidly reduced to cysteine, which is a rate-limiting precursor for the synthesis of glutathione (GSH), a critical cellular antioxidant. The lack of cystine influx leads to a severe depletion of the cellular GSH pool.
-
GPX4 Inactivation: Glutathione Peroxidase 4 (GPX4) is a unique, selenium-containing enzyme that uses GSH as a cofactor to reduce and detoxify lipid hydroperoxides (L-OOH) into non-toxic lipid alcohols (L-OH). The depletion of GSH renders GPX4 inactive, crippling the cell's primary defense against lipid peroxidation.
-
Lipid Peroxidation: In the absence of functional GPX4, polyunsaturated fatty acids (PUFAs) within cellular membranes become highly susceptible to iron-dependent oxidation. This leads to an uncontrolled accumulation of lipid ROS, which damages membrane integrity and executes the ferroptotic cell death program.
Signaling Pathway of this compound-Induced Ferroptosis
The sequence of events from system Xc- inhibition to cell death is a well-defined pathway.
Caption: Core mechanism of this compound-induced ferroptosis.
Other Key Signaling Pathways
While system Xc- inhibition is the central mechanism, other pathways are involved in modulating this compound-induced oxidative stress.
The Nrf2/HO-1 Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 can be activated. Studies in cervical cancer cells have shown that erastin treatment leads to the upregulation of Nrf2 and its downstream target, heme oxygenase-1 (HO-1). This pathway appears to be part of the cellular response to the oxidative insult caused by erastin, though its role can be complex, sometimes contributing to resistance. Constitutive activation of the Nrf2/CBS signaling axis has been shown to confer resistance to erastin-induced ferroptosis in ovarian cancer cells.
Caption: Role of the Nrf2/HO-1 pathway in response to Erastin.
Role of p53
The tumor suppressor p53 can enhance ferroptosis. Following erastin treatment in some cancer cells, ROS levels increase, leading to p53 activation. Activated p53 can then contribute to ferroptosis by inhibiting the expression of SLC7A11 (a component of system Xc-), thereby creating a feedback loop that exacerbates cystine starvation.
Mitochondrial Dysfunction
Erastin can also act on voltage-dependent anion channels (VDACs) in the outer mitochondrial membrane. This interaction can lead to mitochondrial dysfunction, including altered membrane potential and reduced ATP production, which contributes to the overall cellular oxidative stress and can induce apoptosis in addition to ferroptosis, particularly at lower doses over longer exposure times.
Quantitative Data Presentation
The following tables summarize quantitative data on the effects of Erastin and its analogs on various cell lines.
Table 1: Cytotoxicity of Erastin in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| HeLa | Cervical Cancer | IC50 | 30.88 | |
| SiHa | Cervical Cancer | IC50 | 29.40 | |
| HGC-27 | Gastric Cancer | IC30 | ~6.23 | |
| PANC1 | Pancreatic Cancer | Effective Dose | 20 | |
| HT-1080 | Fibrosarcoma | Lethal EC50 | 1-2 | |
| HT-1080 | Fibrosarcoma | This compound IC50 | 0.15 |
Table 2: Biomarker Changes Following Erastin Treatment
| Cell Line(s) | Treatment | Biomarker | Change | Reference |
| LNCaP & PC3 | 5 µM Erastin | Fe²⁺ Content | Significantly Increased | |
| LNCaP & PC3 | 5 µM Erastin | GSH Levels | Significantly Decreased | |
| LNCaP & PC3 | 5 µM Erastin | GSH/GSSG Ratio | Significantly Decreased | |
| PC3 | 5 µM Erastin | MDA Levels | Significantly Increased | |
| PANC1 | 20 µM Erastin | GSH Levels | Depleted | |
| PANC1 | 20 µM Erastin | ROS Production | Elevated | |
| PANC1 | 20 µM Erastin | Lipid Peroxidation | Elevated | |
| Mouse Tissues | 25 mg/kg Erastin | MDA Levels (Kidney) | Increased by 93% | |
| Mouse Tissues | 25 mg/kg Erastin | GSH Levels (Duodenum) | Decreased by 64% |
Experimental Protocols
Investigating the effects of this compound requires a suite of established molecular and cellular biology techniques.
General Experimental Workflow
Caption: A typical workflow for studying this compound's effects.
Protocol: Detection of Intracellular ROS
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), a cell-permeant probe that fluoresces upon oxidation by ROS.
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate or 6-well plate) and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound for the specified time. Include appropriate controls (vehicle, positive control).
-
Probe Loading: Remove the treatment media and wash cells once with pre-warmed phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Incubation: Add loading buffer containing 10 µM H2DCFDA to each well. Incubate for 30-90 minutes at 37°C in the dark.
-
Measurement: Wash the cells twice with PBS to remove excess probe. Add fresh PBS or medium.
-
Analysis: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~525 nm) or visualize cells using a fluorescence microscope. For quantitative analysis, flow cytometry can be used.
Protocol: Measurement of Lipid Peroxidation
This can be assessed by measuring malondialdehyde (MDA), a byproduct of lipid peroxidation, or by using fluorescent probes like C11-BODIPY 581/591.
MDA Assay (Colorimetric):
-
Cell Lysis: After treatment with this compound, harvest and lyse the cells.
-
Reaction: Add thiobarbituric acid (TBA) reagent to the cell lysate. Heat the mixture at 95°C for 60 minutes. This reaction forms an MDA-TBA adduct.
-
Measurement: Cool the samples and centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at ~532 nm.
-
Quantification: Calculate the MDA concentration using a standard curve generated with an MDA standard.
C11-BODIPY 581/591 Staining (Flow Cytometry):
-
Cell Treatment: Treat cells with this compound as required.
-
Staining: Add the C11-BODIPY probe to the cell culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes.
-
Harvesting: Harvest the cells by trypsinization, wash with PBS.
-
Analysis: Analyze the cells immediately by flow cytometry. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides. The ratio of green to red fluorescence indicates the level of lipid peroxidation.
Protocol: Glutathione (GSH) Measurement
Cellular GSH levels can be quantified using a colorimetric assay based on Ellman's reagent (DTNB).
-
Lysate Preparation: After this compound treatment, collect cells and prepare a protein-free cell extract (e.g., by acid precipitation).
-
Reaction Setup: In a 96-well plate, add the cell extract, reaction buffer, and DTNB solution.
-
Incubation: Incubate at room temperature for 5-10 minutes. DTNB reacts with the sulfhydryl group of GSH to produce a yellow-colored product (TNB).
-
Measurement: Measure the absorbance at ~412 nm.
-
Quantification: Determine the GSH concentration by comparing the absorbance to a GSH standard curve.
Conclusion
This compound is a powerful tool for inducing oxidative stress and ferroptosis. Its mechanism is centered on the inhibition of the system Xc- transporter, which leads to GSH depletion, GPX4 inactivation, and a subsequent iron-dependent accumulation of lethal lipid peroxides. The cellular response to this compound can also involve other significant signaling pathways, including Nrf2 and p53, which modulate the ferroptotic process. For researchers and drug developers, a thorough understanding of these mechanisms and the protocols to study them is essential for harnessing the therapeutic potential of ferroptosis in diseases like cancer and for evaluating the potential toxicities of such agents.
References
An In-depth Technical Guide on Erastin2 and System xc- Cystine/Glutamate Transporter Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erastin, a small molecule, was first identified for its ability to selectively kill tumor cells expressing specific oncogenes.[1][2] Subsequent research revealed that its primary mechanism of action involves the induction of a unique form of iron-dependent, non-apoptotic cell death termed ferroptosis.[1][3][4] At the core of this process lies the potent and specific inhibition of the system xc- cystine/glutamate antiporter by erastin and its analogs, such as Erastin2. This technical guide provides a comprehensive overview of this compound, its interaction with the system xc- transporter, and the downstream consequences, with a focus on quantitative data, experimental protocols, and signaling pathways relevant to research and drug development.
System xc- is an amino acid antiporter that plays a crucial role in maintaining cellular redox balance. It is a heterodimer composed of a light chain subunit, SLC7A11 (also known as xCT), and a heavy chain subunit, SLC3A2 (4F2hc). The transporter mediates the uptake of extracellular cystine in exchange for intracellular glutamate, typically at a 1:1 ratio. Imported cystine is a critical precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. By inhibiting system xc-, erastin depletes intracellular cystine, leading to GSH depletion, inactivation of glutathione peroxidase 4 (GPX4), and the subsequent accumulation of lipid reactive oxygen species (ROS), ultimately culminating in ferroptotic cell death.
Quantitative Data: Potency of this compound and Analogs
The inhibitory potency of erastin and its analogs on system xc- has been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of different inhibitors.
| Compound | Cell Line | Assay Type | IC50 (µM) | 95% Confidence Interval (µM) | Reference |
| Erastin | HT-1080 | Glutamate Release | 0.20 | 0.11–0.34 | |
| Erastin | Calu-1 | Glutamate Release | 0.14 | 0.081–0.21 | |
| Erastin | A549, HeLa | Cystine Uptake | ~1.4 | Not Reported | |
| Sulfasalazine (SAS) | HT-1080 | Glutamate Release | 450 | 280–710 | |
| Sulfasalazine (SAS) | Calu-1 | Glutamate Release | 460 | 350–590 | |
| CPG | A549, HeLa | Cystine Uptake | 4.4 | Not Reported | |
| QA | A549, HeLa | Cystine Uptake | 15.4 | Not Reported |
Note: Erastin demonstrates significantly higher potency (approximately 2500-fold) compared to the well-known system xc- inhibitor, sulfasalazine (SAS).
Signaling Pathways
The inhibition of system xc- by this compound triggers a cascade of downstream signaling events, ultimately leading to ferroptosis.
Core Ferroptosis Pathway
The central mechanism initiated by this compound involves the depletion of intracellular cysteine, a rate-limiting substrate for the synthesis of the antioxidant glutathione (GSH). This leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides. The resulting accumulation of lipid reactive oxygen species (ROS) in an iron-dependent manner causes extensive cell membrane damage and cell death.
References
- 1. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erastin-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferroptosis: death by lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Erastin2-Induced Glutathione Depletion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erastin2, a potent analog of erastin, is a small molecule inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] A primary and critical event in the mechanism of action of this compound is the depletion of intracellular glutathione (GSH), a key antioxidant. This technical guide provides an in-depth exploration of the core mechanisms by which this compound leads to GSH depletion, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. While much of the detailed experimental data has been generated with the parent compound erastin, this compound is understood to function through the same primary targets.
Primary Mechanism: Inhibition of System Xc-
The principal mechanism by which this compound induces glutathione depletion is through the direct and potent inhibition of the cystine/glutamate antiporter, System Xc-.[2] This cell surface transporter, a heterodimer of the SLC7A11 and SLC3A2 subunits, mediates the uptake of extracellular cystine in exchange for intracellular glutamate.[3]
Cystine is rapidly reduced to cysteine within the cell, which is the rate-limiting amino acid for the synthesis of glutathione. By blocking System Xc-, this compound effectively halts the primary route of cystine import in many cancer cell types, leading to a cascade of events culminating in ferroptosis.
Signaling Pathway of System Xc- Inhibition by this compound
References
Erastin2's Impact on Lipid Peroxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, a distinct form of regulated cell death, is characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1] This process has emerged as a promising therapeutic target in various diseases, particularly in cancer. Erastin2, a potent analog of erastin, is a small molecule inducer of ferroptosis that has been instrumental in elucidating the molecular mechanisms of this cell death pathway.[1][2] This technical guide provides an in-depth overview of this compound's impact on lipid peroxidation, including its core mechanisms of action, detailed experimental protocols for its study, and quantitative data on its effects.
Core Mechanisms of Action
This compound induces lipid peroxidation primarily through two convergent pathways: the inhibition of the cystine/glutamate antiporter system Xc- and the modulation of mitochondrial voltage-dependent anion channels (VDACs).
Inhibition of System Xc- and Glutathione Depletion
The primary and most well-characterized mechanism of this compound is its potent and irreversible inhibition of system Xc-, a cell surface amino acid antiporter.[2] System Xc- mediates the uptake of extracellular cystine in exchange for intracellular glutamate.[2] Intracellular cystine is subsequently reduced to cysteine, a crucial precursor for the synthesis of the major cellular antioxidant, glutathione (GSH).
By blocking cystine import, this compound leads to a depletion of the intracellular cysteine pool, thereby impairing GSH synthesis. GSH is an essential cofactor for the enzyme Glutathione Peroxidase 4 (GPX4), which plays a central role in detoxifying lipid hydroperoxides. The depletion of GSH results in the inactivation of GPX4, leading to the unchecked accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation, a hallmark of ferroptosis.
Modulation of Voltage-Dependent Anion Channels (VDACs)
This compound also directly interacts with VDAC2 and VDAC3, which are located on the outer mitochondrial membrane. This interaction alters the permeability of the mitochondrial membrane, leading to metabolic reprogramming. By modulating VDACs, this compound can induce a metabolic shift that enhances the production of mitochondrial ROS, further contributing to the cellular oxidative stress and lipid peroxidation.
Involvement of p53 and Nrf2/HO-1 Pathways
The cellular response to this compound-induced oxidative stress involves key signaling pathways:
-
p53: The tumor suppressor p53 can play a dual role in ferroptosis. In some contexts, p53 can promote ferroptosis by transcriptionally repressing the expression of SLC7A11, the catalytic subunit of system Xc-. However, in other scenarios, p53 has been shown to exert a protective effect against ferroptosis. The specific role of p53 in the response to this compound can be cell-type dependent.
-
Nrf2/HO-1: The Nrf2/HO-1 signaling pathway is a key cellular defense mechanism against oxidative stress. Treatment with high doses of erastin can activate this pathway, leading to the upregulation of antioxidant genes. This represents a feedback mechanism that can counteract the pro-ferroptotic effects of this compound.
Quantitative Data
The following tables summarize the quantitative effects of erastin on cell viability and the expression of key proteins involved in lipid peroxidation.
Table 1: IC50 Values of Erastin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HeLa | Cervical Cancer | 30.88 | |
| SiHa | Cervical Cancer | 29.40 | |
| MM.1S | Multiple Myeloma | ~15 | |
| RPMI8226 | Multiple Myeloma | ~10 |
Table 2: Effect of Erastin on Key Ferroptosis-Related Proteins
| Cell Line | Treatment | Protein | Change in Expression | Citation |
| MM.1S | Erastin (15 µM) | GPX4 | Decrease | |
| MM.1S | Erastin (15 µM) | ACSL4 | Increase | |
| RPMI8226 | Erastin (10 µM) | GPX4 | Decrease | |
| RPMI8226 | Erastin (10 µM) | ACSL4 | Increase | |
| HCT116 (GPX4 KO) | Erastin (10 µM) | TFRC, ACSL4, FSP1, TRX, PRDX1 | Increase |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Target cancer cell lines
-
Complete culture medium
-
This compound (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Measurement of Lipid Peroxidation using C11-BODIPY 581/591
This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to quantify lipid ROS by flow cytometry.
Materials:
-
Cells treated with this compound or vehicle control
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Prepare a working solution of C11-BODIPY 581/591 in serum-free medium or PBS at a final concentration of 1-10 µM.
-
After treating the cells with this compound for the desired time, harvest the cells and wash them with PBS.
-
Resuspend the cells in the C11-BODIPY working solution and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS to remove excess probe.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Acquire data on a flow cytometer. The oxidized form of the probe fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE or PerCP).
-
An increase in the green fluorescence intensity indicates an increase in lipid peroxidation.
Western Blot Analysis of GPX4 and ACSL4
This protocol is for assessing the protein levels of key ferroptosis regulators.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against GPX4, ACSL4, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Signaling Pathways and Experimental Workflows
This compound-Induced Ferroptosis Signaling Pathway
References
Methodological & Application
Application Notes and Protocols for Inducing Ferroptosis in vitro with Erastin2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS).[1][2][3] Erastin, a small molecule compound, is a widely used inducer of ferroptosis and serves as a valuable tool in cancer biology and neurotoxicity research.[1][4] Erastin2, an analog of erastin, exhibits similar mechanisms of action. This document provides detailed application notes and protocols for the in vitro induction of ferroptosis using this compound.
Erastin triggers ferroptosis primarily through the inhibition of system Xc-, a cystine/glutamate antiporter. This inhibition leads to a depletion of intracellular cysteine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH). The resulting GSH depletion inactivates glutathione peroxidase 4 (GPX4), an enzyme essential for detoxifying lipid hydroperoxides. Consequently, lipid ROS accumulate, leading to oxidative damage and cell death. Additionally, erastin can act on voltage-dependent anion channels (VDACs) on the mitochondria and modulate p53 activity to induce ferroptosis.
Data Presentation: this compound Treatment Parameters
The optimal concentration and treatment duration for this compound-induced ferroptosis are cell-type dependent. The following tables summarize effective parameters from various studies. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Table 1: Effective Concentrations of Erastin for Inducing Ferroptosis in Various Cell Lines
| Cell Line | Cancer Type / Origin | Effective Erastin Concentration (µM) | Treatment Duration (hours) | Reference |
| HT22 | Mouse Hippocampal Neuronal | 0.2 - 1 | 8 - 24 | |
| HGC-27 | Gastric Cancer | 6.23 (IC30) - 50 | 24 - 168 (7 days) | |
| OVCAR-8 | Ovarian Cancer | 8 - 25 | 8 - 72 | |
| NCI/ADR-RES | Ovarian Cancer | Not specified, but similar to OVCAR-8 | 72 | |
| HEY | Ovarian Cancer | 8 - 25 | 8 | |
| COV318 | Ovarian Cancer | 8 - 25 | 8 | |
| PEO4 | Ovarian Cancer | 8 - 25 | 8 | |
| A2780CP | Ovarian Cancer | 8 - 25 | 8 | |
| HeLa | Cervical Cancer | Not specified, but shown to be effective | Not specified | |
| SiHa | Cervical Cancer | Not specified, but shown to be effective | Not specified | |
| LUHMES | Human Mesencephalic | 0.25 - 4 | 24 | |
| PANC1 | Pancreatic Cancer | 1.25 - 40 | 72 | |
| MDA-MB-231 | Breast Cancer | Not specified, but shown to be effective | Not specified |
Table 2: Inhibitors and Scavengers Used in Erastin-Induced Ferroptosis Studies
| Compound | Target / Mechanism of Action | Typical Concentration | Reference |
| Ferrostatin-1 | Ferroptosis Inhibitor | 1 - 10 µM | |
| zVAD-FMK | Pan-caspase (Apoptosis) Inhibitor | 10 µM | |
| N-acetyl-L-cysteine (NAC) | ROS Scavenger | 10 µM | |
| Deferoxamine (DFO) | Iron Chelator | 200 µM | |
| Trolox | Antioxidant | 200 µM | |
| RSL3 | GPX4 Inhibitor (Ferroptosis Inducer) | 0.5 µM |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol provides a general guideline for treating adherent cells with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Protocol:
-
Seed cells in a suitable culture vessel and allow them to adhere and reach 70-80% confluency.
-
Prepare fresh complete medium containing the desired final concentration of this compound. It is recommended to perform a serial dilution from the stock solution. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add the this compound-containing medium or vehicle control medium to the cells.
-
Incubate the cells for the desired duration (e.g., 8, 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified incubator.
-
Proceed with downstream assays to assess ferroptosis.
Cell Viability Assays
Multiple methods can be used to quantify cell viability following this compound treatment.
a) MTT Assay
Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
After this compound treatment in a 96-well plate, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
b) Trypan Blue Exclusion Assay
Principle: Live cells with intact membranes exclude the trypan blue dye, while dead cells take it up and appear blue.
Protocol:
-
Harvest cells by trypsinization and resuspend in complete medium.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (clear) and non-viable (blue) cells under a microscope.
-
Calculate cell viability as (viable cells / total cells) x 100%.
Measurement of Reactive Oxygen Species (ROS)
Principle: Utilizes fluorescent probes that become oxidized in the presence of ROS, leading to an increase in fluorescence intensity.
Protocol using DCFH-DA:
-
After this compound treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or flow cytometer (excitation ~488 nm, emission ~525 nm).
Lipid Peroxidation Assay
a) C11-BODIPY 581/591 Staining
Principle: This fluorescent probe incorporates into cellular membranes. Upon oxidation of its polyunsaturated butadienyl portion, the fluorescence emission shifts from red to green.
Protocol:
-
After this compound treatment, incubate cells with 2.5 µM C11-BODIPY 581/591 for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy, measuring the shift in fluorescence from the red to the green channel.
b) Malondialdehyde (MDA) Assay
Principle: MDA is a product of lipid peroxidation and can be quantified using a colorimetric or fluorometric assay, often based on its reaction with thiobarbituric acid (TBA).
Protocol:
-
Harvest cells and prepare cell lysates according to the manufacturer's instructions for a commercial MDA assay kit.
-
Perform the assay by mixing the lysate with the provided reagents.
-
Incubate as instructed, typically at a high temperature.
-
Measure the absorbance or fluorescence at the specified wavelength.
-
Calculate the MDA concentration based on a standard curve.
Western Blotting for Ferroptosis-Related Proteins
Principle: Detects changes in the expression levels of key proteins involved in the ferroptosis pathway.
Key Proteins to Analyze:
-
GPX4: Expected to decrease with ferroptosis induction.
-
ACSL4: A key enzyme in lipid metabolism that can promote ferroptosis; expression may be upregulated.
-
SLC7A11 (xCT subunit): The target of erastin; its expression might be modulated.
-
Nrf2 and HO-1: May be upregulated as part of the cellular stress response.
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize protein expression to a loading control like GAPDH or β-actin.
Visualization of Pathways and Workflows
Caption: this compound-induced ferroptosis signaling pathway.
Caption: General experimental workflow for studying this compound-induced ferroptosis.
References
- 1. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Cell Death Induced by Erastin in Human Ovarian Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erastin-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
Erastin2 Treatment Protocol for Cell Culture: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erastin2 is a potent and specific inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. As a second-generation analog of erastin, this compound exhibits improved metabolic stability and potency, making it a valuable tool for studying the mechanisms of ferroptosis and for exploring potential therapeutic strategies in cancer and other diseases. This application note provides a detailed protocol for the use of this compound in cell culture experiments, including its mechanism of action, recommended working concentrations, and step-by-step procedures for inducing and analyzing ferroptosis.
Mechanism of Action
This compound induces ferroptosis primarily by inhibiting the cystine/glutamate antiporter system Xc⁻.[1][2][3] This inhibition blocks the uptake of cystine, a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[2][4] The resulting depletion of GSH leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. The accumulation of lipid reactive oxygen species (ROS) in an iron-dependent manner ultimately leads to oxidative damage of cell membranes and execution of ferroptotic cell death.
Quantitative Data Summary
The effective concentration of this compound can vary significantly depending on the cell line. It is crucial to determine the optimal concentration for each specific cell type through a dose-response experiment. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.
Table 1: Reported IC50 Values of Erastin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) |
| HeLa | Cervical Cancer | 30.88 | 24 |
| SiHa | Cervical Cancer | 29.40 | 24 |
| MDA-MB-231 | Breast Cancer | 40 | 24 |
| MCF-7 | Breast Cancer | 80 | 24 |
| HGC-27 | Gastric Cancer | 14.39 | 24 |
| MM.1S | Multiple Myeloma | ~15 | Not Specified |
| RPMI8226 | Multiple Myeloma | ~10 | Not Specified |
Note: The IC50 values can be influenced by various factors, including cell density, media composition, and the specific assay used. It is highly recommended to perform a cell viability assay to determine the IC50 for your specific experimental conditions.
Experimental Protocols
This section provides a general protocol for inducing ferroptosis with this compound in adherent cell cultures.
Materials
-
This compound (dissolved in DMSO to a stock concentration of 1-10 mM)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Adherent cells of interest
-
96-well or other appropriate cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagent (e.g., CCK-8, MTT, or CellTiter-Glo)
-
Ferrostatin-1 (a ferroptosis inhibitor, for control experiments)
-
Deferoxamine (an iron chelator, for control experiments)
Procedure
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well. The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during treatment.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in cell culture medium from the stock solution. A common concentration range to test is 0.1-100 µM.
-
For control wells, prepare medium with the same concentration of DMSO used in the highest this compound concentration well.
-
To confirm the induction of ferroptosis, include wells with co-treatment of this compound and a ferroptosis inhibitor like Ferrostatin-1 (e.g., 1 µM).
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Viability:
-
After the incubation period, measure cell viability using a preferred method. For example, using a CCK-8 assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
The percentage of cell viability can be calculated relative to the DMSO-treated control cells.
-
-
Downstream Analysis (Optional):
-
Lipid Peroxidation Assay: To directly measure a key feature of ferroptosis, cellular lipid ROS levels can be quantified using probes like C11-BODIPY(581/591).
-
Western Blotting: Analyze the expression levels of key proteins involved in ferroptosis, such as GPX4 and SLC7A11.
-
Measurement of Glutathione Levels: Quantify intracellular GSH levels to confirm the inhibitory effect of this compound on system Xc⁻.
-
Visualizations
Signaling Pathway of this compound-Induced Ferroptosis
Caption: Signaling pathway of this compound-induced ferroptosis.
Experimental Workflow for this compound Treatment in Cell Culture
Caption: Experimental workflow for this compound treatment.
References
- 1. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 3. erk12.com [erk12.com]
- 4. Biochemical mechanism of erastin-induced ferroptotic cell death in neuronal cells: Role of PDI in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Erastin2 in HT-1080 Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Erastin and its analogs are potent inducers of ferroptosis and are valuable tools for studying this cell death pathway and for potential therapeutic development. This document provides detailed application notes and protocols for the use of Erastin2 in the HT-1080 human fibrosarcoma cell line, a well-established model for studying ferroptosis.
Key Characteristics of this compound
This compound is a more potent analog of Erastin. While both compounds induce ferroptosis by inhibiting the cystine/glutamate antiporter system Xc-, leading to glutathione depletion and subsequent lipid peroxidation, this compound is effective at significantly lower concentrations. For instance, in HT-1080 cells, this compound has been shown to be effective at concentrations as low as 0.15 µM, whereas Erastin is typically used in the 1-20 µM range to induce a similar effect[1].
Data Presentation
Table 1: Effective Concentrations of Erastin and its Analogs in HT-1080 Cells
| Compound | Concentration | Treatment Time | Observed Effect | Reference |
| This compound | 0.15 µM | 5 hours | Induction of lipid peroxidation | [1] |
| Erastin | 1 µM | Not Specified | LD50 (induces ~50% cell death) | [2][3] |
| Erastin | 2.5 µM | Not Specified | Induces 85-95% cell death | [4] |
| Erastin | 5 µM | Indicated times | Induction of autophagy and FTH1 expression | |
| Erastin | 10 µM | 16 hours | Induction of ferroptosis and lipid ROS accumulation | |
| Erastin | 10 µM | 5-6 hours | Emergence of ROS around Golgi/endosome | |
| Erastin | 20 µM | Time-dependent | Increase in c-Myc and ACSL4 protein and mRNA levels |
Experimental Protocols
Protocol 1: General Cell Culture of HT-1080 Cells
-
Media Preparation : Prepare complete growth medium consisting of Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Cell Thawing : Quickly thaw a cryovial of HT-1080 cells in a 37°C water bath. Decontaminate the vial with 70% ethanol.
-
Initial Seeding : Transfer the thawed cell suspension into a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 3 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation : Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing : When cells reach 80-90% confluency, remove the medium, wash with DPBS, and detach the cells using Trypsin-EDTA solution. Neutralize the trypsin with complete growth medium and re-seed new flasks at a subcultivation ratio of 1:2 to 1:4. Renew the culture medium every 2 to 3 days.
Protocol 2: Induction of Ferroptosis with this compound
-
Cell Seeding : Seed HT-1080 cells in a suitable culture plate (e.g., 96-well plate for viability assays, 6-well plate for protein or RNA analysis) at a density that will allow for logarithmic growth during the experiment.
-
Preparation of this compound Stock Solution : Prepare a stock solution of this compound in DMSO.
-
Treatment : The following day, dilute the this compound stock solution in a complete growth medium to the desired final concentration (e.g., a starting concentration of 0.15 µM can be used based on available data). Remove the old medium from the cells and add the medium containing this compound.
-
Incubation : Incubate the cells for the desired period (e.g., 5 hours to observe initial effects like lipid peroxidation).
-
Analysis : Proceed with downstream analysis such as cell viability assays (e.g., MTT or CellTiter-Glo), lipid peroxidation assays (e.g., C11-BODIPY staining), or molecular analysis (e.g., Western blotting for ferroptosis markers).
Protocol 3: Assessment of Lipid Peroxidation using C11-BODIPY 581/591
-
Cell Treatment : Treat HT-1080 cells with this compound as described in Protocol 2.
-
Staining : During the last 30-60 minutes of the treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Harvesting : After incubation, wash the cells with PBS and harvest them by trypsinization.
-
Flow Cytometry : Resuspend the cells in a suitable buffer for flow cytometry. Analyze the cells on a flow cytometer, detecting the shift in fluorescence from red to green, which indicates lipid peroxidation.
Signaling Pathways and Workflows
This compound-Induced Ferroptosis Signaling Pathway
This compound, similar to Erastin, initiates ferroptosis primarily by inhibiting system Xc-, a cystine/glutamate antiporter. This leads to a cascade of intracellular events culminating in iron-dependent lipid peroxidation and cell death.
Caption: Signaling pathway of this compound-induced ferroptosis in HT-1080 cells.
Experimental Workflow for Studying this compound Effects
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on HT-1080 cells.
Caption: Experimental workflow for analyzing the effects of this compound on HT-1080 cells.
References
- 1. thno.org [thno.org]
- 2. Ferroptosis in Neurons and Cancer Cells Is Similar But Differentially Regulated by Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Defining a Pharmacological Inhibitor Fingerprint for Oxytosis/Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Erastin2 solubility and stock solution preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erastin2 is a potent and specific small molecule inducer of ferroptosis, a form of iron-dependent, non-apoptotic cell death. It functions primarily by inhibiting the system xc(-) cystine/glutamate transporter, which leads to the depletion of intracellular cysteine, subsequent reduction in glutathione (GSH) levels, and an accumulation of lipid-based reactive oxygen species (ROS), ultimately culminating in cell death. These characteristics make this compound a valuable tool for studying ferroptosis and a potential candidate for therapeutic development, particularly in oncology. This document provides detailed protocols for the solubilization of this compound in Dimethyl Sulfoxide (DMSO) and the preparation of stock solutions for in vitro research.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 623.14 g/mol | [1] |
| Solubility in DMSO | ~100 mg/mL (~160.48 mM) | [1][2] |
| Solubility in Ethanol | 4 mg/mL | [1] |
| Solubility in Water | Insoluble | [1] |
| Recommended Stock Solution Concentration | 10 mM in DMSO | |
| Storage of Powder | 3 years at -20°C | |
| Storage of DMSO Stock Solution | 1 year at -20°C; 2 years at -80°C |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Water bath or heat block
Procedure:
-
Aliquot this compound: Weigh out 1 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 160 µL of anhydrous/fresh DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vortex the solution thoroughly to dissolve the powder. If necessary, gentle warming to 37°C and/or brief sonication can be used to aid dissolution. Ensure the final solution is clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquoted stock solutions at -20°C for up to one year or at -80°C for up to two years. Protect from light.
Important Considerations:
-
DMSO is hygroscopic and can absorb moisture from the air, which may reduce the solubility of this compound. It is crucial to use fresh, anhydrous DMSO for the preparation of stock solutions.
-
When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability, typically below 0.5%.
Visualizations
Experimental Workflow: this compound Stock Solution Preparation
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
Signaling Pathway: Mechanism of this compound-Induced Ferroptosis
Caption: Simplified signaling pathway of this compound-induced ferroptosis.
References
Detecting Ferroptosis Induction by Erastin2 Using BODIPY™ 581/591 C11
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation.[1][2][3] This process is distinct from other cell death mechanisms like apoptosis and necrosis.[4] Erastin2, a potent analog of erastin, is a widely used small molecule to induce ferroptosis.[5] It functions primarily by inhibiting the system Xc- cystine/glutamate antiporter, which leads to depletion of intracellular cysteine and subsequently glutathione (GSH). The reduction in GSH, an essential cofactor for Glutathione Peroxidase 4 (GPX4), results in the inactivation of GPX4, an enzyme critical for detoxifying lipid peroxides. The accumulation of lipid peroxides ultimately leads to cell membrane damage and ferroptotic cell death.
The fluorescent probe BODIPY™ 581/591 C11 is a lipophilic dye that serves as a sensitive indicator of lipid peroxidation. In its reduced state, the probe exhibits red fluorescence. Upon oxidation by lipid radicals, its fluorescence shifts to green. This ratiometric shift allows for the quantification of lipid peroxidation and, consequently, the detection of ferroptosis. This document provides a detailed protocol for inducing ferroptosis with this compound and detecting it using BODIPY™ 581/591 C11 in cultured cells.
Signaling Pathway of this compound-Induced Ferroptosis
The signaling cascade initiated by this compound culminates in lipid peroxidation and cell death. The key steps are outlined in the diagram below.
Caption: this compound-induced ferroptosis signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for the detection of this compound-induced ferroptosis using BODIPY™ 581/591 C11.
Caption: Experimental workflow for ferroptosis detection.
Quantitative Data Summary
The following table summarizes typical experimental conditions and expected outcomes when using this compound to induce ferroptosis and detecting it with BODIPY™ 581/591 C11. The data is synthesized from multiple studies, with specific values representing common ranges.
| Parameter | Vehicle Control (e.g., DMSO) | This compound Treatment | Ferrostatin-1 + this compound |
| This compound Concentration | N/A | 100 nM - 10 µM | 100 nM - 10 µM |
| Ferrostatin-1 Concentration | N/A | N/A | 1 µM |
| BODIPY™ 581/591 C11 Conc. | 1.5 - 5 µM | 1.5 - 5 µM | 1.5 - 5 µM |
| Incubation Time (this compound) | 12 - 24 hours | 12 - 24 hours | 12 - 24 hours |
| Expected BODIPY™ Shift | Minimal green fluorescence | Significant shift to green fluorescence | Green fluorescence is suppressed |
| Oxidation Ratio (Green/Red) | Low | High | Low |
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., HT-1080 fibrosarcoma cells, a common model for ferroptosis studies)
-
Complete cell culture medium
-
This compound (Stock solution in DMSO, e.g., 10 mM)
-
Ferrostatin-1 (Optional, as a ferroptosis inhibitor control; stock solution in DMSO)
-
BODIPY™ 581/591 C11 (Stock solution in DMSO, e.g., 10 mM)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Multi-well plates suitable for microscopy or flow cytometry
-
Fluorescence microscope with appropriate filters (e.g., for Texas Red and GFP)
-
Flow cytometer (optional)
Protocol 1: Detection of Lipid Peroxidation by Fluorescence Microscopy
This protocol is adapted for adherent cells.
-
Cell Seeding:
-
Seed cells in a multi-well plate (e.g., 24- or 48-well) at a density that will result in 70-80% confluency at the time of analysis.
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Treatment:
-
Prepare working solutions of this compound and any controls (e.g., this compound + Ferrostatin-1) in complete cell culture medium.
-
Remove the old medium from the cells and add the treatment solutions.
-
Incubate for the desired time period (e.g., 12-24 hours).
-
-
BODIPY™ 581/591 C11 Staining:
-
Prepare a 1.5 - 5 µM working solution of BODIPY™ 581/591 C11 in PBS or HBSS.
-
Remove the treatment medium and wash the cells once with PBS or HBSS.
-
Add the BODIPY™ working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
Remove the staining solution and wash the cells twice with PBS or HBSS.
-
-
Imaging and Analysis:
-
Add fresh PBS or HBSS to the wells.
-
Image the cells using a fluorescence microscope.
-
Reduced probe (Red): Excitation ~581 nm, Emission ~591 nm.
-
Oxidized probe (Green): Excitation ~488 nm, Emission ~510 nm.
-
-
Quantify the fluorescence intensity of both the red and green channels. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Protocol 2: Detection of Lipid Peroxidation by Flow Cytometry
This protocol can be used for both adherent and suspension cells.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the microscopy protocol. For suspension cells, seeding density should be adjusted based on the cell type.
-
-
Cell Harvesting (for adherent cells):
-
Following treatment, gently detach the cells using a cell scraper or a mild dissociation reagent like TrypLE. Avoid using harsh trypsinization that could damage cell membranes.
-
Collect the cells and centrifuge to form a pellet.
-
Resuspend the cell pellet in a small volume of PBS or HBSS.
-
-
BODIPY™ 581/591 C11 Staining:
-
Add BODIPY™ 581/591 C11 to the cell suspension to a final concentration of 1.5 - 5 µM.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells by adding excess PBS or HBSS, centrifuging, and removing the supernatant. Repeat this wash step.
-
Resuspend the final cell pellet in a suitable buffer for flow cytometry.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
Detect the oxidized BODIPY™ 581/591 C11 signal in the green fluorescence channel (e.g., FITC channel).
-
A shift in the fluorescence intensity of the cell population in the green channel indicates an increase in lipid peroxidation.
-
Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and not overly confluent before starting the experiment, as this can affect their response to treatment.
-
Reagent Stability: Aliquot stock solutions of this compound and BODIPY™ 581/591 C11 to avoid repeated freeze-thaw cycles. Protect the BODIPY™ probe from light to prevent photobleaching.
-
Controls are Crucial: Always include a vehicle control (e.g., DMSO), a positive control (this compound), and ideally a negative control where ferroptosis is inhibited (e.g., this compound + Ferrostatin-1).
-
Optimization: The optimal concentrations of this compound and BODIPY™ 581/591 C11, as well as the treatment duration, may vary depending on the cell line and experimental conditions. It is recommended to perform initial dose-response and time-course experiments.
References
- 1. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 4. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thno.org [thno.org]
Measuring the Efficacy of Erastin2: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erastin2 is a potent and specific inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] It primarily acts by inhibiting the cystine/glutamate antiporter system Xc-, leading to depletion of intracellular cysteine and consequently, glutathione (GSH).[1][2] This compromises the cell's antioxidant defense, specifically the activity of glutathione peroxidase 4 (GPX4), resulting in the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[2][3] Due to its selective cytotoxicity towards certain cancer cells, this compound is a valuable tool for cancer research and drug development.
These application notes provide detailed protocols for various cell-based assays to quantify the efficacy of this compound. The described methods cover the assessment of cell viability, quantification of lipid peroxidation, and measurement of key biomarkers of ferroptosis.
Mechanism of Action of this compound
This compound induces ferroptosis through the inhibition of system Xc-, a cell surface antiporter that imports cystine while exporting glutamate. Intracellular cystine is crucial for the synthesis of glutathione (GSH), a key antioxidant. GSH is a necessary cofactor for the enzyme Glutathione Peroxidase 4 (GPX4), which detoxifies lipid hydroperoxides. By blocking cystine uptake, this compound leads to GSH depletion, inactivation of GPX4, and the accumulation of toxic lipid peroxides, culminating in iron-dependent cell death.
References
Application Notes and Protocols for Erastin2 Formulation for Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erastin2 is a potent and specific small molecule inducer of ferroptosis, a form of iron-dependent, non-apoptotic cell death. It functions by inhibiting the cystine/glutamate antiporter system Xc-, which is crucial for the import of cystine and the subsequent synthesis of the antioxidant glutathione (GSH).[1] Inhibition of system Xc- leads to GSH depletion, inactivation of glutathione peroxidase 4 (GPX4), and the accumulation of lipid reactive oxygen species (ROS), ultimately culminating in cell death. Due to its targeted mechanism, this compound holds significant promise as a therapeutic agent, particularly in oncology.
However, the poor aqueous solubility and potential metabolic instability of this compound necessitate specific formulations for in vivo applications such as intraperitoneal (i.p.) injection. These application notes provide detailed protocols for the formulation and intraperitoneal administration of this compound in animal models, along with relevant data and pathway information to guide experimental design.
Mechanism of Action: this compound-Induced Ferroptosis
This compound primarily initiates ferroptosis through the inhibition of the system Xc- transporter. This sets off a cascade of intracellular events leading to lipid peroxidation and cell death. The key steps in this pathway are outlined below.
Caption: Signaling pathway of this compound-induced ferroptosis.
Quantitative Data Summary
While specific in vivo pharmacokinetic and efficacy data for this compound administered via intraperitoneal injection are not extensively published, studies on the parent compound, erastin, provide a valuable reference for designing initial experiments.
| Parameter | Value | Species/Model | Compound | Citation |
| Dosage | 20 mg/kg | NSG Mice | Erastin | [2] |
| Administration Route | Intraperitoneal (i.p.) | NSG Mice | Erastin | [2] |
| Frequency | Daily | NSG Mice | Erastin | [2] |
| Duration | 18 days | NSG Mice | Erastin | [2] |
| Observed Effect | Significant reduction in tumor number and mass | Ovarian Cancer Xenograft | Erastin | |
| Vehicle | Not specified | NSG Mice | Erastin | |
| Dosage | Not specified | Healthy Mice | Erastin | |
| Administration Route | Intraperitoneal (i.p.) | Healthy Mice | Erastin | |
| Frequency | Not specified | Healthy Mice | Erastin | |
| Duration | 2 days | Healthy Mice | Erastin | |
| Observed Effect | Induced ferroptosis with increased serum iron and malondialdehyde, and decreased glutathione. | Healthy Tissues | Erastin |
Note: The data presented above is for the parent compound, erastin. Researchers should perform dose-escalation and tolerability studies to determine the optimal and safe dosage of this compound for their specific animal model and experimental goals.
Experimental Protocols
Formulation of this compound for Intraperitoneal Injection
Due to its hydrophobic nature, this compound requires a specific vehicle for in vivo administration. Below are two recommended formulation protocols.
Protocol 1: DMSO, PEG300, Tween 80, and Saline Formulation
This formulation is suitable for achieving a clear solution for injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl) or ddH₂O
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the powder is completely dissolved.
-
In a sterile microcentrifuge tube, add the required volume of the this compound/DMSO stock solution.
-
Add PEG300 to the tube. For example, to prepare a 1 mL working solution, add 50 µL of 25 mg/mL this compound/DMSO stock to 400 µL of PEG300.
-
Vortex the mixture until the solution is clear.
-
Add Tween 80 to the mixture. Following the example, add 50 µL of Tween 80.
-
Vortex again until the solution is clear.
-
Add sterile saline or ddH₂O to reach the final desired volume. For the example, add 500 µL of ddH₂O.
-
Vortex one final time to ensure a homogenous and clear solution.
-
This formulation should be prepared fresh before each use and used immediately for optimal results.
Protocol 2: DMSO and Corn Oil Formulation
This formulation results in a suspension and is an alternative for intraperitoneal administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 12 mg/mL). Ensure complete dissolution.
-
In a sterile tube, add the required volume of the this compound/DMSO stock solution.
-
Add sterile corn oil to the tube to achieve the final desired concentration and volume. For example, to prepare a 1 mL working solution, add 50 µL of 12 mg/mL this compound/DMSO stock to 950 µL of corn oil.
-
Vortex the mixture thoroughly to create a uniform suspension.
-
This formulation should also be prepared fresh and used immediately. Ensure the suspension is well-mixed before drawing it into the syringe.
Intraperitoneal Injection Workflow
The following workflow outlines the key steps for the intraperitoneal administration of the formulated this compound.
Caption: Workflow for intraperitoneal injection of this compound.
Detailed Protocol for Intraperitoneal Injection in Mice:
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation:
-
Accurately weigh the mouse to determine the correct injection volume based on the desired dosage (e.g., in mg/kg).
-
Properly restrain the mouse. One common method is to gently scruff the mouse by the loose skin over its neck and shoulders, and secure the tail. The mouse should be tilted slightly head-down to allow the abdominal organs to shift away from the injection site.
-
-
Syringe Preparation:
-
If using the corn oil formulation, ensure the suspension is well-vortexed immediately before drawing it into the syringe.
-
Draw the calculated volume of the this compound formulation into the syringe.
-
Remove any air bubbles from the syringe.
-
-
Injection:
-
Identify the injection site, which is typically in the lower right quadrant of the abdomen. This location helps to avoid puncturing the bladder or cecum.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.
-
Aspirate gently by pulling back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any colored fluid appears, withdraw the needle and re-insert at a different site with a fresh needle.
-
Slowly inject the formulation into the peritoneal cavity.
-
-
Post-Injection Monitoring:
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions, such as distress, bleeding at the injection site, or signs of pain.
-
Continue to monitor the animals according to the approved animal care protocol for the duration of the experiment.
-
Safety and Handling Precautions
-
This compound is a research chemical. Standard laboratory safety procedures, including the use of gloves, lab coat, and eye protection, should be followed.
-
All animal procedures must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.
-
The vehicle components (DMSO, PEG300, Tween 80) can have biological effects. It is crucial to include a vehicle-only control group in all experiments to accurately assess the specific effects of this compound.
Conclusion
The successful in vivo application of this compound via intraperitoneal injection is highly dependent on the appropriate formulation to overcome its poor solubility. The protocols provided here offer two validated methods for preparing this compound for administration in animal models. While data from the parent compound, erastin, provides a strong rationale and starting point for dosage, it is imperative that researchers conduct their own dose-finding and tolerability studies to optimize the experimental conditions for this compound in their specific models. These application notes, in conjunction with careful experimental design, will aid researchers in effectively utilizing this compound to explore the therapeutic potential of inducing ferroptosis in vivo.
References
Application Notes and Protocols for Long-Term Storage and Stability of Erastin2 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erastin2 is a potent and specific inducer of ferroptosis, a form of iron-dependent, non-apoptotic cell death. It functions primarily by inhibiting the cystine/glutamate antiporter system Xc⁻ and interacting with voltage-dependent anion channels (VDACs) on the mitochondrial outer membrane.[1][2] This disruption of cystine uptake leads to depletion of intracellular glutathione (GSH), a key antioxidant, resulting in the accumulation of lipid-based reactive oxygen species (ROS) and subsequent cell death.[3] Given its significance in cancer biology and other research areas, ensuring the stability and proper storage of this compound solutions is critical for reproducible and reliable experimental outcomes.
These application notes provide a comprehensive guide to the long-term storage, stability assessment, and handling of this compound solutions. The protocols outlined below are intended to help researchers maintain the integrity and biological activity of this compound for their studies.
Recommended Storage and Handling of this compound
Proper storage is paramount to preserving the efficacy of this compound. Both the powdered form and dissolved solutions require specific conditions to minimize degradation.
Summary of Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration | Light Protection |
| Powder | - | -20°C | Up to 3 years | Recommended |
| Stock Solution | DMSO | -20°C | Up to 1 year | Required |
| Stock Solution | DMSO | -80°C | Up to 2 years | Required |
Data compiled from multiple sources.[2][4]
Key Handling Guidelines:
-
Solvent Selection: For in vitro studies, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound; therefore, using freshly opened or properly stored anhydrous DMSO is crucial.
-
Stock Solution Preparation: To prepare a stock solution, dissolve this compound powder in anhydrous DMSO to the desired concentration (e.g., 10 mM). Gentle warming to 37°C and/or sonication can aid in complete dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes in low-binding tubes.
-
Light Sensitivity: this compound solutions should be protected from light to prevent photodegradation. Use amber vials or wrap tubes in foil.
-
Working Solutions: Prepare fresh working solutions from the frozen stock for each experiment. The final concentration of DMSO in cell culture media should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Experimental Protocols
Protocol 1: Stability Assessment of this compound Solutions by High-Performance Liquid Chromatography (HPLC)
This protocol provides a framework for a stability-indicating HPLC method to quantify the concentration of this compound over time and detect potential degradation products.
Objective: To assess the chemical stability of this compound in a DMSO stock solution under different storage conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade buffer (e.g., phosphate buffer)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
Methodology:
-
Sample Preparation:
-
Prepare aliquots of the this compound stock solution in DMSO.
-
Store the aliquots under the desired test conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve an aliquot from each storage condition.
-
Dilute the this compound sample to a suitable concentration for HPLC analysis (e.g., 10-100 µg/mL) using the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer, pH 3.8). The exact ratio should be optimized for best peak separation. A gradient elution may be necessary to resolve degradation products.
-
Flow Rate: A typical flow rate is 0.9-1.0 mL/min.
-
Injection Volume: 8-20 µL.
-
Detection: UV detection at a wavelength appropriate for this compound (determined by UV scan).
-
Run Time: Sufficiently long to allow for the elution of this compound and any potential degradation products.
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the initial time point (T=0).
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
A significant decrease in the main peak area or the appearance of new peaks suggests degradation.
-
Workflow for HPLC Stability Testing
References
- 1. Metabolic consequences of erastin-induced ferroptosis in human ovarian cancer cells: an untargeted metabolomics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo | PLOS One [journals.plos.org]
- 4. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Utilizing Erastin2 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Erastin2 and Ferroptosis in Neurodegeneration
Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] Unlike apoptosis or necroptosis, it involves the accumulation of lipid reactive oxygen species (ROS) to lethal levels, leading to cell membrane damage and demise.[2] Emerging evidence strongly implicates ferroptosis in the pathophysiology of a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease, making it a critical area of investigation and a potential therapeutic target.[1][3][4]
This compound is a potent and specific analog of erastin, one of the first small molecules identified to induce ferroptosis. It serves as a powerful chemical probe for studying the mechanisms of ferroptosis and its role in disease. This compound initiates ferroptosis primarily by inhibiting system Xc-, a cystine/glutamate antiporter on the plasma membrane. This action depletes intracellular cysteine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH). The subsequent depletion of GSH leads to the inactivation of glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides. In the presence of cellular iron, this enzymatic failure results in unchecked lipid peroxidation and ultimately, ferroptotic cell death.
These application notes provide a comprehensive guide for using this compound to induce and study ferroptosis in cellular models relevant to neurodegenerative diseases.
Mechanism of Action of this compound
This compound triggers a well-defined signaling cascade culminating in ferroptotic cell death. The primary steps are outlined below:
-
Inhibition of System Xc- : this compound directly binds to and inhibits the SLC7A11 subunit of the system Xc- antiporter. This blocks the cellular uptake of cystine in exchange for glutamate.
-
Glutathione (GSH) Depletion : The lack of intracellular cystine halts the synthesis of glutathione (GSH), a critical antioxidant cofactor.
-
GPX4 Inactivation : Glutathione peroxidase 4 (GPX4) requires GSH to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH). With GSH depleted, GPX4 becomes inactive.
-
Lipid Peroxidation : The inactivation of GPX4 allows for the uncontrolled, iron-catalyzed accumulation of lipid ROS, primarily on polyunsaturated fatty acids (PUFAs) within cell membranes.
-
Cell Death : The extensive lipid peroxidation damages membrane integrity, leading to cell swelling and rupture, the morphological hallmarks of ferroptosis.
Application of this compound in Neurodegenerative Disease Models
This compound is a valuable tool for probing the role of ferroptosis in various neuronal cell models. Its application helps to elucidate disease mechanisms and test potential neuroprotective compounds.
| Disease Model | Cell Type | This compound Concentration | Observation | Citation |
| General Neuronal Models | HT22 (mouse hippocampal) | 0.5 - 8 µM | Induces dose- and time-dependent ferroptotic cell death. | |
| Primary Cortical Neurons | 5 - 50 µM | 50 µM for 48h significantly reduces neuronal viability. | ||
| Alzheimer's Disease | SH-SY5Y (human neuroblastoma) | Not specified | Erastin-induced ferroptosis increases Amyloid Beta (Aβ) production. | |
| Parkinson's Disease | SH-SY5Y (human neuroblastoma) | Not specified | Induces loss of mitochondrial membrane potential and oxidative stress. | |
| Primary Dopaminergic Neurons | Not specified | Absence of α-synuclein confers protection against Erastin-induced death. | ||
| Huntington's Disease | STHdh cells (mouse striatal) | 2 - 6 µM | Induces potent cell death, which is reversible by ferroptosis inhibitors. |
Experimental Protocols
The following protocols provide a framework for using this compound to study ferroptosis in neuronal cultures. Optimization may be required depending on the specific cell type and experimental goals.
Protocol 1: Induction of Ferroptosis in Neuronal Cells
This protocol describes the general workflow for treating neuronal cells with this compound and appropriate controls to specifically induce and verify ferroptotic cell death.
Materials:
-
Neuronal cell line (e.g., HT22, SH-SY5Y) or primary neurons
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Ferrostatin-1 (Fer-1, ferroptosis inhibitor)
-
Deferoxamine (DFO, iron chelator)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates (e.g., 96-well for viability, 24-well for imaging)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase at the time of treatment (e.g., 5x10³ cells/well in a 96-well plate). Allow cells to adhere and grow for 24 hours.
-
Pre-treatment (for inhibitor controls): To confirm the mechanism of cell death, pre-treat designated wells with inhibitors. For example, pre-treat with Ferrostatin-1 (1 µM) or Deferoxamine (100 µM) for 1 to 12 hours prior to this compound addition.
-
This compound Treatment: Dilute the this compound stock solution in a complete culture medium to the desired final concentration (e.g., 1-50 µM, determined by dose-response experiments). Remove the old medium from the cells and add the medium containing this compound or the control vehicle (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours). The optimal time should be determined empirically.
-
Analysis: Proceed with downstream assays to measure cell death and specific markers of ferroptosis as detailed in the following protocols.
Protocol 2: Assessment of Lipid Peroxidation using C11-BODIPY 581/591
This assay is a hallmark for detecting ferroptosis by measuring lipid-based reactive oxygen species.
Materials:
-
Treated cells in culture plates
-
C11-BODIPY 581/591 probe (e.g., from Thermo Fisher Scientific)
-
Live cell imaging buffer or PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Probe Preparation: Prepare a working solution of C11-BODIPY 581/591 (e.g., 2.5 µM) in a live cell imaging buffer or serum-free medium. Protect from light.
-
Cell Staining: Following this compound treatment, remove the culture medium and wash the cells once with warm PBS.
-
Add the C11-BODIPY working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
Wash: Remove the staining solution and wash the cells twice with PBS.
-
Imaging/Analysis:
-
Fluorescence Microscopy: Add fresh buffer to the wells and immediately image the cells. The unoxidized probe emits red fluorescence (~590 nm), while the oxidized probe shifts to green fluorescence (~510 nm). An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Detach the cells using a gentle enzyme (e.g., Accutase), wash, and resuspend in PBS. Analyze the shift in fluorescence using the appropriate channels (e.g., FITC for green, PE for red).
-
Protocol 3: Measurement of Intracellular Glutathione (GSH)
GSH depletion is a key upstream event in this compound-induced ferroptosis.
Materials:
-
Treated cells in culture plates
-
GSH detection kit (e.g., ThiolTracker™ Violet or a colorimetric assay kit like the GSH-Glo™ Assay)
-
Plate reader (fluorescence or luminescence)
Procedure (Example using a fluorescent probe):
-
Probe Preparation: Prepare the thiol-reactive probe (e.g., ThiolTracker™ Violet) working solution according to the manufacturer's instructions.
-
Cell Staining: After this compound treatment, remove the culture medium, wash cells with PBS, and add the probe working solution.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Measurement: Wash the cells to remove excess probe. Measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths (e.g., ~404/526 nm for ThiolTracker™ Violet). A decrease in fluorescence intensity compared to the control indicates GSH depletion.
Protocol 4: Cell Viability Assay
A simple method to quantify the extent of cell death induced by this compound.
Materials:
-
Treated cells in a 96-well plate
-
MTT or CCK-8 reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure (Example using CCK-8):
-
Reagent Addition: Following the this compound incubation period, add 10 µL of the CCK-8 solution directly to each well of the 96-well plate.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
Viability (%) = (Absorbance of treated sample / Absorbance of control) x 100
-
Concluding Remarks
This compound is an indispensable tool for investigating the role of ferroptosis in the context of neurodegenerative diseases. By reliably inducing this specific cell death pathway, researchers can dissect molecular mechanisms, identify novel biomarkers, and screen for therapeutic compounds that may halt or reverse neurodegeneration. The protocols provided herein offer a standardized approach to utilizing this compound, ensuring robust and reproducible results for advancing our understanding of these devastating disorders.
References
- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ROS induced lipid peroxidation and their role in ferroptosis [frontiersin.org]
- 3. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The mechanisms of ferroptosis and its role in alzheimer’s disease [frontiersin.org]
Troubleshooting & Optimization
Erastin2 off-target effects and cellular toxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Erastin2 in their experiments. This compound is a potent analog of Erastin and a well-known inducer of ferroptosis, a form of iron-dependent regulated cell death. Understanding its mechanism, potential off-target effects, and cellular toxicity is crucial for accurate experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, similar to its parent compound Erastin, primarily induces ferroptosis by inhibiting the system Xc- cystine/glutamate antiporter. This inhibition blocks the uptake of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH). Depletion of GSH leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid reactive oxygen species (ROS). The resulting accumulation of lipid ROS, in an iron-dependent manner, leads to oxidative damage of cell membranes and ultimately, ferroptotic cell death.
Q2: What are the known off-target effects of Erastin and its analogs like this compound?
While the primary target of Erastin and its analogs is the system Xc- transporter, some off-target effects have been observed, particularly with Erastin. At lower concentrations and with long-term treatment, Erastin has been shown to induce apoptosis, a form of programmed cell death distinct from ferroptosis.[1] This apoptotic pathway can be reversed by apoptosis inhibitors like zVAD-FMK, but not by ferroptosis inhibitors like ferrostatin-1.[1] This suggests that at certain concentrations, this compound might also engage apoptotic pathways, which could be considered an off-target effect if the intended outcome is purely ferroptotic cell death. Additionally, Erastin has been reported to bind to voltage-dependent anion channels (VDACs) on the mitochondrial outer membrane, which can contribute to mitochondrial dysfunction and ROS production.
Q3: How does the cytotoxicity of this compound compare to Erastin?
This compound is a more potent analog of Erastin. While specific quantitative comparisons across a wide range of cell lines are not extensively documented in publicly available literature, it is generally understood that this compound exhibits a lower IC50 value for inducing ferroptosis compared to Erastin.
Q4: Can this compound affect non-cancerous cells?
Yes, in vivo studies using Erastin have demonstrated that it can induce ferroptosis and cause pathological changes in healthy tissues. Intraperitoneal injection of Erastin in mice led to increased iron deposition in the brain, duodenum, kidney, and spleen, and caused mild cerebral infarction and enlarged glomerular volume.[2][3] These findings suggest that this compound, as a potent ferroptosis inducer, may also exhibit toxicity to healthy tissues, a critical consideration for in vivo applications.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low induction of cell death with this compound treatment. | Cell line resistance: Some cell lines exhibit intrinsic resistance to Erastin-induced ferroptosis. This can be due to a low intracellular labile iron pool.[4] | 1. Co-treatment with an iron supplement: Supplementing the culture medium with an iron compound like ferlixit can sensitize resistant cells to Erastin.2. Cell line characterization: Measure the basal intracellular labile iron pool to assess potential for resistance. |
| Sub-optimal concentration of this compound: The effective concentration of this compound can vary significantly between cell lines. | 1. Dose-response curve: Perform a dose-response experiment to determine the optimal IC50 for your specific cell line.2. Time-course experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to capture the dynamics of ferroptosis induction. | |
| Incorrect assessment of cell death: Standard apoptosis assays (e.g., caspase activity) may not be suitable for detecting ferroptosis. | 1. Use ferroptosis-specific assays: Measure lipid ROS production (e.g., using C11-BODIPY), glutathione levels, and GPX4 activity.2. Inhibitor controls: Include a ferroptosis inhibitor (e.g., ferrostatin-1, liproxstatin-1) and an apoptosis inhibitor (e.g., zVAD-FMK) to confirm the mode of cell death. | |
| High background toxicity in control (vehicle-treated) cells. | Solvent toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to some cell lines at higher concentrations. | 1. Optimize solvent concentration: Ensure the final concentration of the solvent in the culture medium is minimal and non-toxic to the cells. Run a vehicle-only control to assess solvent toxicity.2. Use fresh solvent: DMSO is hygroscopic and can degrade over time. Use fresh, high-quality DMSO for stock solutions. |
| Inconsistent results between experiments. | Variability in experimental conditions: Factors such as cell passage number, seeding density, and reagent quality can influence the outcome. | 1. Standardize protocols: Maintain consistent cell culture practices, including passage number and seeding density.2. Reagent quality control: Use fresh reagents and ensure proper storage of this compound stock solutions. |
Quantitative Data
Table 1: IC50 Values for Erastin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HGC-27 | Gastric Cancer | 14.39 ± 0.38 | |
| OVCAR-8 | Ovarian Cancer | 1.2 ± 0.10 | |
| NCI/ADR-RES | Ovarian Cancer | 0.8 ± 0.15 |
Note: This data is for Erastin. Specific IC50 values for this compound should be determined empirically for each cell line.
Experimental Protocols
Protocol 1: Assessment of Cell Viability (MTS Assay)
-
Cell Seeding: Seed cells into a 96-well plate at a density of 8,000 cells per well and allow them to attach for 24 hours.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Lipid ROS (C11-BODIPY 581/591 Assay)
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and treat with this compound, vehicle, and positive/negative controls.
-
C11-BODIPY Staining: Towards the end of the treatment period, add C11-BODIPY 581/591 probe to the cells at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Imaging/Flow Cytometry: Analyze the cells using a fluorescence microscope or flow cytometer. The probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid ROS.
-
Data Analysis: Quantify the green fluorescence intensity as an indicator of lipid peroxidation.
Protocol 3: Kinase Profiling Assay (General Method)
-
Assay Setup: A panel of purified, active kinases is used.
-
Compound Addition: Serially dilute this compound in DMSO and add it to the kinase reaction buffer.
-
Reaction Initiation: Add the kinase, a specific peptide substrate, and [γ-³³P]ATP to start the reaction.
-
Incubation: Allow the reaction to proceed for a specified time at a controlled temperature.
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Measurement: Measure the incorporation of ³³P into the peptide substrate, which is indicative of kinase activity.
-
Data Analysis: Determine the inhibitory activity of this compound against each kinase in the panel.
Visualizations
Caption: Mechanism of this compound-induced ferroptosis.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erastin-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Iron Administration Overcomes Resistance to Erastin-Mediated Ferroptosis in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Erastin2 and Ferroptosis Induction
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Erastin2 to induce ferroptosis. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the induction of ferroptosis with this compound.
Q1: Why is this compound not inducing cell death in my specific cell line?
If you are observing a lack of cell death upon this compound treatment, there are several potential causes, ranging from suboptimal experimental conditions to intrinsic resistance of the cell line. Below is a systematic guide to troubleshoot this issue.
Step 1: Verify Experimental Protocol and Reagents
First, ensure that the experimental setup is optimized for inducing ferroptosis.
-
This compound Concentration and Incubation Time: The effective concentration of this compound is cell line-dependent. We recommend performing a dose-response experiment to determine the optimal concentration and incubation time for your specific cell line. Treatment duration can range from 24 to 72 hours.[1]
-
Reagent Quality: Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions in culture medium for each experiment.
-
Cell Culture Conditions: Maintain cells at an appropriate confluence (not exceeding 90%) as high cell density can sometimes confer resistance to ferroptosis.[2]
Step 2: Assess Ferroptosis Markers
The absence of cell death could be due to a failure in the ferroptotic pathway. It is crucial to measure key markers of ferroptosis to pinpoint the issue.
-
Lipid Peroxidation: This is a hallmark of ferroptosis.[3] Lipid ROS can be detected using fluorescent probes like C11-BODIPY 581/591 followed by flow cytometry or fluorescence microscopy.[4]
-
Iron Accumulation: Ferroptosis is an iron-dependent process.[5] The labile iron pool can be measured using fluorescent probes such as FerroOrange.
-
Glutathione (GSH) Depletion: this compound inhibits the system Xc- antiporter, leading to GSH depletion. GSH levels can be quantified using commercially available kits.
A detailed protocol for assessing these markers is provided below.
Step 3: Consider Intrinsic and Acquired Resistance
If the experimental protocol is sound and ferroptosis markers are not detected, your cell line may have intrinsic or acquired resistance to this compound.
-
Expression of System Xc-: this compound's primary target is the system Xc- cystine/glutamate antiporter, composed of SLC7A11 and SLC3A2 subunits. Low or absent expression of these subunits can lead to resistance.
-
Upregulation of Alternative Cysteine Sources: Cells can develop resistance by upregulating the transsulfuration pathway, which allows for the synthesis of cysteine from methionine, bypassing the need for cystine import via system Xc-.
-
Antioxidant Pathways: Constitutive activation of the NRF2 transcription factor can upregulate a battery of antioxidant genes, including those involved in GSH synthesis and iron metabolism, thereby conferring resistance.
-
GPX4-Independent Antioxidant Pathways: Cells may utilize alternative pathways to suppress lipid peroxidation, such as the FSP1/CoQ10/NAD(P)H pathway.
-
Drug Efflux Pumps: Overexpression of multidrug resistance proteins like P-glycoprotein (ABCB1) may lead to the efflux of this compound from the cell.
Quantitative Data: Erastin IC50 Values in Various Cell Lines
The half-maximal inhibitory concentration (IC50) of Erastin varies significantly across different cell lines. The following table summarizes reported IC50 values. Note that these values can be influenced by experimental conditions such as incubation time and the specific viability assay used.
| Cell Line | Cancer Type | Erastin IC50 (µM) | Incubation Time (h) |
| HeLa | Cervical Cancer | 30.88 | Not Specified |
| SiHa | Cervical Cancer | 29.40 | Not Specified |
| MDA-MB-231 | Breast Cancer | 40 - 40.63 | 24 |
| MCF-7 | Breast Cancer | 80 | 24 |
| MM.1S | Multiple Myeloma | ~15 | Not Specified |
| RPMI8226 | Multiple Myeloma | ~10 | Not Specified |
| HGC-27 | Gastric Cancer | 6.23 (IC30) | Not Specified |
Table 1: Summary of published Erastin IC50 values for different cancer cell lines.
Detailed Experimental Protocols
This protocol outlines the steps for treating cultured cells with this compound to induce ferroptosis and assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and do not exceed 90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in fresh culture medium. A typical concentration range to test is 0.1 µM to 100 µM. Include a DMSO-only vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. To confirm that cell death is due to ferroptosis, include a co-treatment control with an effective concentration of this compound and a ferroptosis inhibitor, such as 1 µM Ferrostatin-1.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Assessment of Cell Viability:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Use a commercially available cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
This protocol describes how to measure lipid ROS using the fluorescent probe C11-BODIPY 581/591.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentration of this compound for a shorter time course (e.g., 4, 6, or 8 hours). Include a vehicle control and a co-treatment control with a ferroptosis inhibitor.
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Staining: After treatment, harvest the cells and wash them with PBS. Resuspend the cells in a buffer containing the C11-BODIPY 581/591 probe and incubate according to the manufacturer's protocol.
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Flow Cytometry: Analyze the stained cells using a flow cytometer. The probe will shift its fluorescence emission from red to green upon oxidation of the polyunsaturated fatty acyl chains of lipids.
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Data Analysis: Quantify the percentage of green-positive cells or the mean green fluorescence intensity to determine the level of lipid peroxidation.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting experiments where this compound is not inducing cell death.
A troubleshooting workflow for experiments where this compound fails to induce cell death.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the mechanism of action of this compound and cellular resistance.
Q2: What is the canonical signaling pathway of this compound-induced ferroptosis?
This compound is a small molecule that induces ferroptosis, a form of iron-dependent regulated cell death. The canonical pathway initiated by this compound involves the following key steps:
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Inhibition of System Xc-: this compound directly inhibits the system Xc- cystine/glutamate antiporter on the plasma membrane. This blocks the uptake of extracellular cystine in exchange for intracellular glutamate.
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Depletion of Cysteine and GSH: The lack of intracellular cystine, a precursor for cysteine, leads to a depletion of the cellular antioxidant glutathione (GSH), for which cysteine is a rate-limiting substrate.
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Inactivation of GPX4: Glutathione peroxidase 4 (GPX4) is an enzyme that uses GSH as a cofactor to neutralize lipid hydroperoxides. The depletion of GSH results in the inactivation of GPX4.
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Accumulation of Lipid ROS: With GPX4 inactive, lipid reactive oxygen species (ROS) accumulate, leading to widespread lipid peroxidation, particularly of polyunsaturated fatty acids in cell membranes.
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Iron-Dependent Cell Death: The lipid peroxidation process is iron-dependent, as iron can catalyze the formation of highly reactive radicals through the Fenton reaction, exacerbating oxidative damage and ultimately leading to cell death.
The following diagram illustrates this signaling pathway:
The canonical signaling pathway of this compound-induced ferroptosis.
Q3: What are the known mechanisms of resistance to this compound?
Cell lines can exhibit resistance to this compound through various mechanisms that counteract the canonical ferroptosis pathway. These can be broadly categorized as follows:
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Bypassing System Xc- Inhibition:
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Transsulfuration Pathway: Upregulation of the transsulfuration pathway allows cells to synthesize cysteine from methionine, making them independent of cystine import through system Xc-.
-
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Enhanced Antioxidant Capacity:
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NRF2 Activation: Constitutive activation of the transcription factor NRF2 leads to the upregulation of a wide range of antioxidant genes, which can neutralize ROS and prevent lipid peroxidation.
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GPX4-Independent Pathways: Cells can utilize alternative antioxidant systems, such as the FSP1-CoQ10-NAD(P)H pathway, to reduce lipid peroxides and inhibit ferroptosis.
-
-
Reduced Drug Availability:
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Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
-
Alterations in Iron Metabolism:
-
Changes in the expression of proteins involved in iron uptake, storage, and export can alter the size of the labile iron pool, thereby affecting the sensitivity to ferroptosis.
-
The diagram below illustrates these resistance mechanisms:
Key mechanisms of cellular resistance to this compound-induced ferroptosis.
References
Optimizing Erastin2 treatment conditions for maximal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Erastin2 treatment conditions for maximal effect in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cell death?
This compound is a potent and specific small molecule inducer of ferroptosis, a form of iron-dependent, non-apoptotic cell death.[1] Its primary mechanism of action is the inhibition of the cystine/glutamate antiporter system Xc-.[1][2] This transporter is composed of two subunits, SLC7A11 and SLC3A2.[2] By blocking system Xc-, this compound prevents the uptake of cystine into the cell.[2] Cystine is a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. The depletion of GSH leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides. The resulting accumulation of lipid reactive oxygen species (ROS) and lipid peroxidation ultimately leads to cell death by ferroptosis.
Q2: What is the optimal concentration and treatment duration for this compound?
The optimal concentration and treatment duration for this compound are highly cell-line dependent and should be determined empirically for each experimental system. However, based on published data, a general starting point can be recommended.
Table 1: Recommended Starting Concentrations and Treatment Durations for this compound
| Parameter | Recommendation | Notes |
| Concentration Range | 0.1 µM - 10 µM | Start with a dose-response experiment to determine the IC50 for your specific cell line. This compound is generally more potent than Erastin. |
| Treatment Duration | 24 - 48 hours | Time-course experiments are recommended to identify the optimal time point for observing maximal ferroptotic effects. |
Note: The IC50 values can vary significantly between different cell lines. For example, the IC50 of the related compound Erastin was found to be 30.88 µM in HeLa cells and 29.40 µM in SiHa cells after 24 hours of treatment. In another study, the IC30 of erastin in HGC-27 gastric cancer cells was 6.23 µM.
Q3: How should I prepare and store this compound stock solutions?
Proper handling and storage of this compound are critical for maintaining its activity.
Table 2: this compound Solubility and Storage Recommendations
| Parameter | Recommendation | Source |
| Solubility | Soluble in DMSO (e.g., 100 mg/mL) | |
| Insoluble in water | ||
| Stock Solution Storage | Aliquot and store at -20°C or -80°C. | |
| Avoid repeated freeze-thaw cycles. | ||
| Stability | Stock solutions in DMSO are stable for at least 1 month at -20°C and 1 year at -80°C. | |
| The powder form is stable for 3 years at -20°C. |
Note: It is recommended to use fresh DMSO for dissolving this compound, as moisture-absorbing DMSO can reduce its solubility.
Troubleshooting Guide
Issue 1: Suboptimal or no induction of ferroptosis.
If you are not observing the expected level of cell death, consider the following troubleshooting steps:
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Verify this compound Activity:
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Positive Control: Include a cell line known to be sensitive to this compound (e.g., HT-1080) as a positive control.
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Alternative Ferroptosis Inducer: Use another ferroptosis inducer, such as RSL3 (a GPX4 inhibitor), to confirm that the ferroptosis pathway is functional in your cells.
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-
Optimize Treatment Conditions:
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Concentration: Perform a dose-response curve with a wider range of this compound concentrations.
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Duration: Extend the treatment duration (e.g., up to 72 hours).
-
-
Check for Resistance Mechanisms:
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System Xc- Expression: High expression of SLC7A11 can confer resistance to this compound. Consider measuring SLC7A11 expression levels in your cells.
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Iron Levels: Ferroptosis is an iron-dependent process. Insufficient intracellular labile iron can limit the efficacy of this compound. Co-treatment with an iron supplement like Ferlixit has been shown to overcome resistance in some ovarian cancer cells.
-
-
Consider Experimental Conditions:
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Oxygen Levels: While some studies show little difference in Erastin-induced cell death under high (21%) versus low (1%) oxygen, this could be a factor in some cell types.
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Issue 2: Inconsistent results between experiments.
Variability in results can be frustrating. Here are some factors to check for consistency:
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Reagent Quality:
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This compound Stock: Ensure your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
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Cell Culture Medium: Use consistent batches of media and supplements, as variations can affect cell metabolism and sensitivity to ferroptosis.
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-
Cell Health and Density:
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Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
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Seeding Density: Ensure consistent cell seeding density across experiments, as this can influence nutrient availability and cell-to-cell signaling.
-
-
Assay Performance:
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Assay Controls: Include appropriate positive and negative controls in all assays. For ferroptosis, a key control is the use of a ferroptosis inhibitor like Ferrostatin-1 (Fer-1) or a lipophilic antioxidant to rescue the cell death phenotype.
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Issue 3: Difficulty in detecting ferroptosis-specific markers.
Confirming that cell death is indeed ferroptosis requires specific assays:
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Lipid Peroxidation: This is a hallmark of ferroptosis.
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C11-BODIPY 581/591: This fluorescent probe is a reliable indicator of lipid peroxidation.
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Malondialdehyde (MDA) Assay: MDA is a product of lipid peroxidation and can be quantified using commercially available kits.
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Reactive Oxygen Species (ROS):
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DCFDA Staining: Use dichlorodihydrofluorescein diacetate (DCFDA) to measure general intracellular ROS levels, which are expected to increase during ferroptosis.
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Glutathione Depletion:
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GSH/GSSG Assay: Measure the ratio of reduced (GSH) to oxidized (GSSG) glutathione. A decrease in this ratio is indicative of oxidative stress and GSH depletion, consistent with this compound's mechanism.
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Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is adapted from a study on Erastin-induced cell death in gastric cancer cells.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.
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Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24 hours).
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CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
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Incubation: Incubate the plate for 1-4 hours at 37°C.
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Measurement: Measure the absorbance at 450 nm using a microplate reader.
Protocol 2: Lipid Peroxidation Assay (MDA Assay)
This protocol is based on a method used to measure lipid peroxidation in ovarian cancer cells.
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Cell Seeding and Treatment: Seed 5 x 10⁵ cells per well in a 6-well plate and treat with this compound.
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Cell Lysis: Wash cells with ice-cold PBS, homogenize them in MDA lysis buffer containing an antioxidant like BHT, and centrifuge to collect the supernatant.
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Reaction with TBA: Add thiobarbituric acid (TBA) to the supernatant and incubate at 95°C for 60 minutes.
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Measurement: Cool the samples and measure the absorbance at 532 nm.
Visualizations
Caption: Mechanism of this compound-induced ferroptosis.
Caption: Troubleshooting workflow for suboptimal this compound effect.
References
Technical Support Center: Erastin2 Stability and Degradation in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Erastin2 in common cell culture media. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions like cell culture media?
Q2: What factors can influence the stability of this compound in my experiments?
A: Several factors can affect the stability of small molecules like this compound in cell culture media:
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Temperature: Standard incubator conditions of 37°C can accelerate the degradation of compounds.
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pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis or other pH-dependent degradation pathways.
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Media Components: Components within the media, such as amino acids (e.g., cysteine), vitamins, and metal ions, can react with and degrade the compound.
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Light: Exposure to light may cause photodegradation of light-sensitive compounds.
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Oxygen: Dissolved oxygen in the media can lead to oxidative degradation.
Q3: How should I prepare and store this compound for cell culture experiments?
A: this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C and aliquoted into single-use volumes to minimize freeze-thaw cycles. When preparing your working solution, dilute the DMSO stock into the pre-warmed cell culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity. Due to its instability in aqueous solutions, it is highly recommended to prepare the final working solution immediately before adding it to your cells.
Q4: What are the potential degradation products of this compound?
A: Specific degradation products of this compound in cell culture media have not been extensively documented in publicly available literature. However, based on its chemical structure, potential degradation pathways could include hydrolysis of the amide and ether linkages. To definitively identify degradation products, analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be required.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected experimental results (e.g., reduced cell death). | Degradation of this compound in the culture medium over the course of the experiment. | Prepare fresh this compound working solutions immediately before each experiment. Reduce the duration of the experiment if possible. Consider replenishing the media with fresh this compound during long-term incubations. Perform a stability study (see protocol below) to determine the rate of degradation under your specific experimental conditions. |
| High variability between replicate wells or experiments. | Inconsistent preparation of this compound solutions. Pipetting errors. Temperature fluctuations. | Ensure the this compound stock solution is fully dissolved and homogenous before preparing the working solution. Use calibrated pipettes and proper pipetting techniques. Ensure the incubator provides a stable and uniform temperature. |
| Precipitation of this compound in the culture medium. | Poor solubility of this compound at the working concentration. | Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to cells (typically <0.5%). Visually inspect the medium for any signs of precipitation after adding the this compound stock solution. If precipitation occurs, consider lowering the final concentration of this compound. |
Quantitative Data Summary
While specific quantitative data on this compound stability in culture media is limited, the following table summarizes the available information on the solubility and stability of the closely related compound, erastin. Researchers should assume this compound has similar properties and verify stability under their own experimental conditions.
| Property | Solvent/Medium | Value/Recommendation | Citations |
| Solubility | DMSO | ~1-25 mg/mL | |
| Dimethyl formamide | ~10 mg/mL | ||
| Ethanol | Insoluble or slightly soluble | ||
| Water | Insoluble or slightly soluble | ||
| 1:2 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | ||
| Stability in Powder Form | -20°C | ≥ 4 years | |
| Stability in Solution | Aqueous solutions | Unstable, do not store for more than one day. | |
| DMSO stock solution | Can be stored at -20°C for several months. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium and conditions.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Cell culture medium of interest (e.g., DMEM, RPMI-1640), with or without serum
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Sterile microcentrifuge tubes or multi-well plates
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Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)
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High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
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Acetonitrile (ACN) or other suitable quenching solvent
Procedure:
-
Prepare Spiked Media: In a sterile environment, dilute the this compound stock solution into pre-warmed cell culture medium to achieve your final working concentration. Ensure the final DMSO concentration is consistent with your planned experiments (e.g., 0.1%). Mix thoroughly.
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Aliquot Samples: Dispense the this compound-spiked media into sterile microcentrifuge tubes or the wells of a sterile multi-well plate.
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Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will serve as your baseline (100%) concentration.
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Incubation: Place the remaining aliquots in the incubator under your standard experimental conditions.
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Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot for analysis.
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Sample Processing:
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To precipitate proteins and halt further degradation, add 3 volumes of a cold quenching solvent (e.g., ice-cold acetonitrile) to each aliquot.
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Vortex the samples vigorously.
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Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
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Carefully transfer the supernatant to a clean tube or well for analysis.
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Analysis: Analyze the concentration of the intact this compound in the processed samples using a validated HPLC or LC-MS/MS method.
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Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration using the following formula: % Remaining = (Concentration at Time X / Concentration at Time 0) * 100
Visualizations
This compound Mechanism of Action: Induction of Ferroptosis
Caption: this compound induces ferroptosis by inhibiting the System Xc- transporter.
Experimental Workflow for this compound Stability Assessment
Caption: A stepwise protocol for determining the stability of this compound.
References
Troubleshooting Erastin2 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erastin2, focusing on solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inducer of ferroptosis, a form of iron-dependent, non-apoptotic cell death.[1] Its primary mechanism of action is the inhibition of the system Xc- cystine/glutamate antiporter.[1][2] This transporter exchanges extracellular cystine for intracellular glutamate. Inhibition of system Xc- by this compound leads to a depletion of intracellular cystine, which is a crucial component for the synthesis of the antioxidant glutathione (GSH).[2] The resulting GSH depletion inactivates glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides.[2] This leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent oxidative cell death.
Q2: What are the recommended solvents for dissolving this compound?
This compound is known to be insoluble in water. The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO). It is also soluble in ethanol. For in vivo studies, co-solvents such as PEG300 and Tween-80 are often used in combination with DMSO to create a stable formulation.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution of this compound in fresh, anhydrous DMSO to avoid moisture absorption which can reduce solubility. A common stock solution concentration is 10 mM. For detailed steps, please refer to the "Experimental Protocols" section below.
Q4: How should I store this compound and its stock solutions?
Powdered this compound should be stored at -20°C for long-term stability (up to 3 years). Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year). It is advisable to protect the stock solution from light.
Troubleshooting this compound Precipitation in Aqueous Solutions
Issue: I observed a precipitate after diluting my this compound DMSO stock solution into my aqueous experimental buffer (e.g., cell culture media, PBS).
This is a common issue due to the low aqueous solubility of this compound. Here’s a step-by-step guide to troubleshoot and prevent precipitation:
1. Verify Your Stock Solution:
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Problem: The this compound may not be fully dissolved in your DMSO stock.
-
Solution: Visually inspect your DMSO stock solution for any crystals. If present, gently warm the solution at 37°C for 5-10 minutes and vortex or sonicate to ensure complete dissolution.
2. Optimize the Dilution Method:
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Problem: Rapidly adding the DMSO stock to the aqueous buffer can cause localized high concentrations, leading to precipitation.
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Solution: Add the this compound DMSO stock solution drop-wise to the pre-warmed (37°C) aqueous buffer while gently vortexing or swirling the buffer. This facilitates rapid and even dispersion.
3. Reduce the Final Concentration:
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Problem: The final concentration of this compound in your aqueous solution may exceed its solubility limit.
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Solution: Try lowering the final working concentration of this compound in your experiment. Conduct a dose-response experiment to determine the lowest effective concentration.
4. Control the Final DMSO Concentration:
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Problem: While DMSO aids solubility, a high final concentration can be toxic to cells.
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Solution: Keep the final DMSO concentration in your cell culture medium at or below 0.5% to minimize cytotoxicity. If you need to use a higher concentration of this compound, you may need to prepare a more concentrated DMSO stock to keep the final DMSO volume low.
5. Consider Using a Co-solvent Formulation for Challenging Applications:
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Problem: For some applications requiring higher concentrations, DMSO alone may not be sufficient to maintain solubility in aqueous solutions.
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Solution: For in vivo or specific in vitro assays, a co-solvent system can be employed. A common formulation involves a mixture of DMSO, PEG300, and Tween-80 in saline or ddH2O.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (~160.47 mM) | Use fresh, anhydrous DMSO as it is hygroscopic. |
| Ethanol | 4 mg/mL | |
| Water | Insoluble | |
| Formulations for Aqueous Solutions | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (~3.87 mM) | A clear solution can be achieved with this formulation. |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH2O | 1.25 mg/mL (~2.01 mM) | The mixed solution should be used immediately. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (~3.87 mM) | For in vivo oral administration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder (MW: 623.14 g/mol )
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
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To prepare a 10 mM stock solution, weigh out 1 mg of this compound powder and add it to a sterile microcentrifuge tube.
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Add 160 µL of anhydrous DMSO to the tube.
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Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
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Visually inspect the solution to ensure there is no undissolved material. If needed, gently warm the tube at 37°C for 5-10 minutes or sonicate for a few minutes until the solution is clear.
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Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
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Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
Materials:
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10 mM this compound stock solution in DMSO
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Pre-warmed (37°C) cell culture medium
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Sterile tubes
Procedure:
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Determine the final concentration of this compound required for your experiment.
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Calculate the volume of the 10 mM this compound stock solution needed. Remember to keep the final DMSO concentration in the medium at or below 0.5%.
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In a sterile tube, add the appropriate volume of pre-warmed cell culture medium.
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While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-wise.
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Continue to mix for a few seconds to ensure homogeneity.
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Use the freshly prepared working solution immediately for your experiments.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: this compound mechanism in the ferroptosis pathway.
References
Erastin2 Technical Support Center: Troubleshooting Precipitation and Other Common Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Erastin2. Find answers to frequently asked questions and troubleshooting tips to prevent precipitation and ensure the stability of your this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] this compound is also soluble in Dimethylformamide (DMF).[2] It is practically insoluble in water and sparingly soluble in aqueous buffers.[1] For optimal results, use fresh, unopened DMSO to avoid moisture absorption, which can significantly reduce the solubility of this compound.
Q2: What is the maximum concentration for an this compound stock solution in DMSO?
A2: The reported solubility of this compound in DMSO varies across different suppliers, ranging from 2 mg/mL to as high as 100 mg/mL. It is recommended to start with a concentration within this range and, if needed, facilitate dissolution by warming the solution at 37°C for 10 minutes or using an ultrasonic bath.
Q3: How should I store my this compound stock solution to prevent degradation and precipitation?
A3: To ensure stability, aliquot your this compound stock solution into single-use volumes and store them at -20°C or -80°C. This practice helps to avoid repeated freeze-thaw cycles which can lead to product inactivation. For long-term storage, -80°C is recommended. Protect the stock solutions from light.
Q4: My this compound precipitates when I add it to my aqueous cell culture medium. What can I do to prevent this?
A4: Precipitation upon addition to aqueous solutions is a common issue due to the low aqueous solubility of this compound. Here are a few strategies to mitigate this:
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Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible while still maintaining this compound in solution. It is crucial to first determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability.
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Dilution Method: When diluting your DMSO stock, add the stock solution to the culture medium dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.
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Working Solution Preparation: For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and saline or corn oil have been described to improve solubility.
Troubleshooting Guide: this compound Precipitation
If you are experiencing precipitation with your this compound stock solution, follow these troubleshooting steps.
Diagram: Troubleshooting this compound Precipitation
Caption: Workflow for troubleshooting this compound precipitation issues.
Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Solvent/Condition | Value | Reference(s) |
| Solubility | DMSO | 100 mg/mL (160.47 mM) - use fresh DMSO | |
| DMSO | >27.4 mg/mL | ||
| DMSO | 80 mg/mL (128.38 mM) | ||
| DMSO | 2 mg/mL | ||
| Ethanol | 4 mg/mL | ||
| Water | Insoluble | ||
| Storage (Powder) | -20°C | ≥ 2 to 4 years | |
| Storage (in Solvent) | -80°C | 1 to 2 years | |
| -20°C | 1 month to 1 year |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Bring the vial of this compound powder and a new, sealed vial of anhydrous DMSO to room temperature.
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Under sterile conditions, add the desired volume of DMSO to the this compound vial to achieve the target concentration (e.g., 10-100 mg/mL).
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To facilitate dissolution, cap the vial tightly and vortex briefly. If necessary, warm the vial in a 37°C water bath for 10-15 minutes or place it in an ultrasonic bath for a few minutes until the solid is completely dissolved.
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Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
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Store the aliquots at -20°C for short-term use or at -80°C for long-term storage, protected from light.
Diagram: this compound Signaling and Mechanism of Action
Caption: this compound induces ferroptosis by inhibiting the System xc- transporter.
References
Erastin2 cytotoxicity in normal versus cancer cells
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Erastin2 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on the differential cytotoxicity of this compound in normal versus cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-induced cytotoxicity?
A1: this compound induces a form of regulated cell death called ferroptosis.[1][2][3] Its primary mechanism involves the inhibition of the cystine/glutamate antiporter, known as system Xc-.[1][4] This inhibition blocks the uptake of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH). The resulting GSH depletion leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides. This cascade results in the iron-dependent accumulation of lipid reactive oxygen species (ROS), leading to oxidative damage and ultimately, cell death.
Q2: Why does this compound exhibit selective cytotoxicity towards cancer cells over normal cells?
A2: this compound's selectivity for cancer cells is attributed to several factors. Many cancer cells, particularly those with RAS mutations, exhibit a higher metabolic rate and increased levels of intracellular ROS compared to normal cells, making them more susceptible to further oxidative stress. Additionally, some cancer cells are more reliant on the system Xc- for cystine uptake to counteract their high oxidative stress, making them particularly vulnerable to its inhibition by this compound. It has been reported that this compound can specifically kill human cancer cells without affecting normal cells of the same genotype. One therapeutic advantage is that non-proliferating normal cells do not have the high levels of free tubulin characteristic of cancer cells, which allows the voltage-dependent anion channel (VDAC), another target of Erastin, to remain functional.
Q3: Can this compound induce other forms of cell death besides ferroptosis?
A3: While ferroptosis is the primary mode of cell death induced by this compound, some studies have reported the induction of apoptosis, particularly at lower concentrations or in specific cell lines. For instance, in gastric cancer cells, a relatively low concentration of erastin was found to induce apoptosis by causing mitochondrial dysfunction and ROS accumulation. Therefore, the specific cell death modality can be context-dependent.
Q4: What are the key molecular players in the this compound-induced ferroptosis pathway?
A4: The key molecules involved are:
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System Xc- (SLC7A11/SLC3A2): The direct target of this compound, its inhibition initiates the ferroptotic cascade.
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Glutathione (GSH): Depletion of this antioxidant is a critical step.
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Glutathione Peroxidase 4 (GPX4): Inactivation of this enzyme due to GSH depletion leads to lipid peroxide accumulation.
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Iron: Ferroptosis is an iron-dependent process.
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Lipid Reactive Oxygen Species (ROS): Their accumulation causes the oxidative damage that leads to cell death.
-
p53: This tumor suppressor can enhance ferroptosis by inhibiting SLC7A11 expression.
-
Voltage-Dependent Anion Channel (VDAC): this compound can also act on VDAC, leading to mitochondrial dysfunction and increased ROS production.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no cytotoxicity observed with this compound treatment. | Cell line resistance: Some cell lines may have intrinsic resistance mechanisms, such as high expression of antioxidant pathways or low iron levels. | Verify the expression of key ferroptosis-related genes (e.g., SLC7A11, GPX4) in your cell line. Consider using a positive control cell line known to be sensitive to this compound. |
| Incorrect dosage or treatment duration: The effective concentration and time of exposure can vary significantly between cell lines. | Perform a dose-response and time-course experiment to determine the optimal IC50 value and treatment duration for your specific cell line. | |
| Reagent instability: this compound may degrade if not stored properly. | Store this compound stock solutions at -80°C and prepare fresh dilutions for each experiment. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Cell density, passage number, and media components can influence cellular responses to this compound. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities. |
| Presence of antioxidants or iron chelators in media: Components in the cell culture media, such as certain amino acids or supplements, may interfere with this compound's mechanism. | Use a defined, standard cell culture medium. Be aware that some supplements may have antioxidant properties. | |
| Observed cell death is not inhibited by ferroptosis inhibitors (e.g., Ferrostatin-1). | Alternative cell death pathways: this compound may be inducing apoptosis or another form of cell death in your specific experimental context. | Use inhibitors of other cell death pathways (e.g., Z-VAD-FMK for apoptosis) to determine the nature of the observed cell death. Assess markers of apoptosis, such as caspase activation. |
| Ineffective inhibitor concentration: The concentration of the ferroptosis inhibitor may be insufficient. | Titrate the concentration of Ferrostatin-1 or other inhibitors to ensure effective inhibition. |
Quantitative Data: this compound Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) of this compound can vary widely depending on the cell line and experimental conditions. Below is a summary of reported IC50 values for various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HeLa | Cervical Cancer | 30.88 | |
| SiHa | Cervical Cancer | 29.40 | |
| MDA-MB-231 | Breast Cancer | 40.63 | |
| HGC-27 | Gastric Cancer | 14.39 |
Note: IC50 values for normal, non-transformed cell lines are not consistently reported in the literature, as many studies emphasize this compound's cancer-specific effects. It is a common finding that normal cells are significantly less sensitive to this compound-induced ferroptosis.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a method for determining the viability of cells after treatment with this compound by quantifying ATP, which indicates the presence of metabolically active cells.
Materials:
-
This compound
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Multimode plate reader with a luminescence module
-
Cells of interest
-
Complete cell culture medium
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control (e.g., DMSO) to each well.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Detection of Lipid Peroxidation using a Malondialdehyde (MDA) Assay
This protocol measures the levels of malondialdehyde (MDA), a product of lipid peroxidation, to confirm the induction of ferroptosis by this compound.
Materials:
-
This compound
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Cells of interest
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer or plate reader
Procedure:
-
Cell Treatment:
-
Seed and treat cells with this compound as described in Protocol 1.
-
Include a positive control for lipid peroxidation if available.
-
-
Cell Lysis and MDA Reaction:
-
After treatment, harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells and collect the supernatant.
-
Add 10% TCA to the supernatant to precipitate proteins, then centrifuge to collect the clear supernatant.
-
Mix the supernatant with 2% TBA solution.
-
Incubate the mixture at 90-95°C for 10-60 minutes to allow for the formation of the MDA-TBA adduct.
-
-
Measurement:
-
Cool the samples to room temperature.
-
Measure the absorbance of the resulting pink-colored solution at a wavelength of 532 nm.
-
-
Data Analysis:
-
Quantify the MDA concentration using a standard curve generated with known concentrations of MDA.
-
Compare the MDA levels in this compound-treated cells to the vehicle control.
-
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. dovepress.com [dovepress.com]
- 2. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 3. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical mechanism of erastin-induced ferroptotic cell death in neuronal cells: Role of PDI in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Erastin2-Induced ER Stress: Technical Support Center
Welcome to the technical support center for managing endoplasmic reticulum (ER) stress in experiments involving Erastin2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce ER stress?
This compound is a potent analog of erastin, a small molecule known to induce a form of regulated cell death called ferroptosis. The primary mechanism of erastin involves the inhibition of the cystine/glutamate antiporter, system Xc⁻.[1] This inhibition blocks the cellular uptake of cystine, a crucial component for the synthesis of glutathione (GSH), a major intracellular antioxidant.[2][3] The resulting depletion of GSH leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides.[1][4] The accumulation of lipid reactive oxygen species (ROS) triggers ferroptosis.
The link to ER stress stems from the disruption of cellular homeostasis caused by GSH depletion and oxidative stress. Specifically, the eIF2alpha-ATF4 branch of the ER stress response is activated following system Xc⁻ inhibition, likely due to the depletion of intracellular cysteine. This leads to an accumulation of unfolded or misfolded proteins in the ER lumen, activating the Unfolded Protein Response (UPR).
Q2: What are the key signaling pathways involved in the Unfolded Protein Response (UPR)?
The UPR is a cellular stress response that is activated to restore ER homeostasis. It is initiated by three main ER transmembrane sensor proteins: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).
-
PERK Pathway : Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α). This leads to a general attenuation of protein translation to reduce the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4), which in turn upregulates genes involved in stress response, including the pro-apoptotic factor CHOP.
-
IRE1α Pathway : Activated IRE1α possesses kinase and endoribonuclease (RNase) activity. Its most prominent function is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).
-
ATF6 Pathway : When ER stress occurs, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by proteases. The resulting cytosolic fragment (ATF6-N) moves to the nucleus and acts as a transcription factor to induce the expression of ER chaperones like GRP78/BiP.
Caption: The Unfolded Protein Response (UPR) signaling pathway.
Q3: How can I monitor and quantify ER stress in my experiments?
ER stress and UPR activation can be monitored by measuring the levels or post-translational modifications of key marker proteins and transcripts. Common methods include Western blotting and quantitative real-time PCR (qRT-PCR).
| Marker | Pathway | Detection Method | Key Observation |
| p-eIF2α (Ser51) | PERK | Western Blot | Increased phosphorylation |
| ATF4 | PERK | Western Blot, qRT-PCR | Increased protein/mRNA levels |
| CHOP/GADD153 | PERK | Western Blot, qRT-PCR, Immunofluorescence | Increased protein/mRNA levels |
| XBP1 splicing | IRE1α | RT-PCR followed by gel electrophoresis, qRT-PCR | Detection of a smaller, spliced mRNA variant |
| GRP78/BiP | All pathways | Western Blot, qRT-PCR, Immunofluorescence | Upregulation of protein/mRNA levels |
| ATF6 cleavage | ATF6 | Western Blot | Appearance of a smaller, cleaved fragment |
Troubleshooting Guide
Problem 1: I'm observing high levels of cell death, but I'm unsure if it's apoptosis or ferroptosis.
Cause: this compound is a potent inducer of ferroptosis, but under certain conditions or in specific cell lines, it can also trigger apoptosis. Prolonged or severe ER stress itself can lead to apoptosis through the upregulation of pro-apoptotic factors like CHOP and the activation of caspases.
Solution:
-
Use Specific Inhibitors: Co-treat your cells with this compound and specific cell death inhibitors.
-
Ferrostatin-1 (Fer-1): A specific inhibitor of ferroptosis. If cell death is rescued, ferroptosis is the primary mechanism.
-
Z-VAD-FMK: A pan-caspase inhibitor. If cell death is rescued, apoptosis is involved.
-
Deferoxamine (DFO): An iron chelator. Rescue of cell death indicates iron-dependent ferroptosis.
-
-
Analyze Apoptotic Markers: Perform a Western blot to check for the cleavage of caspases (e.g., Caspase-3, Caspase-9, Caspase-12) and PARP. Cleavage indicates caspase activation and apoptosis.
-
Measure Lipid Peroxidation: Use fluorescent probes like C11-BODIPY 581/591 followed by flow cytometry or fluorescence microscopy to directly measure lipid ROS accumulation, a hallmark of ferroptosis.
Caption: Logic for distinguishing cell death mechanisms.
Problem 2: My results with this compound are inconsistent or not reproducible.
Cause: The cellular response to this compound can be sensitive to several experimental variables, including compound potency, cell density, and treatment duration.
Solution:
-
Titrate this compound Concentration: Perform a dose-response curve to determine the optimal concentration (e.g., IC50) for your specific cell line and experimental endpoint. Viability can be measured using assays like CCK-8 or CellTiter-Glo.
-
Optimize Treatment Time: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal duration for observing ER stress markers and cell death. ER stress markers like p-eIF2α can be detected relatively early (e.g., within 7 hours), while cell death may require longer incubation.
-
Control for Cell Density: Seed cells at a consistent density for all experiments. Cell-to-cell contact and nutrient availability can influence sensitivity to both ER stress and ferroptosis.
Table 1: Example Erastin Concentrations and Treatment Times
| Cell Line | Compound | Concentration Range | Treatment Time | Observed Effect | Reference |
| HGC-27 Gastric Cancer | Erastin | 6.23 µM (IC30) | 24h - 7 days | Apoptosis, ROS accumulation | |
| HT-1080 Fibrosarcoma | Erastin | 5 µM | 7 - 18 hours | ER stress, Glutathione depletion | |
| HeLa / NCI-H1975 | Erastin | 2 - 10 µM | 24 hours | Glutathione depletion | |
| PANC1 Pancreatic Cancer | Erastin | 1.25 - 40 µM | 72 hours | Decreased cell viability |
Experimental Protocols
Protocol 1: Western Blot Analysis of ER Stress Markers
This protocol outlines the steps to detect key UPR proteins like GRP78, p-eIF2α, total eIF2α, and ATF4.
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency. Treat with the desired concentration of this compound for the determined time. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Thapsigargin or Tunicamycin).
-
Protein Extraction: Wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-eIF2α, anti-ATF4) overnight at 4°C, following the manufacturer's recommended dilution.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again, then apply an ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein level.
Caption: Workflow for Western blot analysis.
Protocol 2: RT-PCR for XBP1 mRNA Splicing
This protocol is used to assess the activation of the IRE1α pathway.
-
Cell Seeding and Treatment: Prepare cell cultures as described in the Western Blot protocol.
-
RNA Extraction: Following treatment, wash cells with PBS and extract total RNA using a commercial kit (e.g., TRIzol or RNeasy kit) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
PCR Amplification: Perform a standard PCR using primers that flank the splice site of XBP1 mRNA. This allows for the amplification of both the unspliced (uXBP1) and spliced (sXBP1) forms.
-
Gel Electrophoresis: Run the PCR products on a 2.5-3% agarose gel. The unspliced XBP1 will appear as a larger band, while the spliced XBP1 (which has a 26-nucleotide intron removed) will be a smaller, faster-migrating band.
-
Analysis: Visualize the bands under UV light. The presence and relative intensity of the sXBP1 band indicate the level of IRE1α activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Erastin2-Induced Ferroptosis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Erastin2-induced ferroptosis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it induce ferroptosis?
This compound is a small molecule and a potent inducer of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1][2] this compound primarily acts by inhibiting the system Xc- cystine/glutamate antiporter. This inhibition blocks the uptake of cystine, a crucial precursor for the synthesis of glutathione (GSH).[1][2] The resulting depletion of GSH leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme essential for detoxifying lipid peroxides.[2] The accumulation of lipid reactive oxygen species (L-ROS) ultimately leads to cell death.
Q2: My cells are not dying after treatment with this compound. What are the possible reasons?
Resistance to this compound-induced ferroptosis can arise from several mechanisms:
-
Upregulation of the Glutathione (GSH) Pathway: Cells may compensate for cystine deprivation by upregulating alternative pathways for cysteine synthesis, such as the reverse transsulfuration pathway, which involves the enzyme cystathionine β-synthase (CBS).
-
Activation of the NRF2 Antioxidant Response: The transcription factor NRF2 can be activated in response to oxidative stress, leading to the upregulation of antioxidant genes, including those involved in GSH synthesis and iron metabolism, which confers resistance to ferroptosis.
-
GPX4-Independent Ferroptosis Suppression: Cells can utilize alternative pathways to suppress lipid peroxidation, independent of GPX4. A key pathway involves the FSP1-CoQ10-NAD(P)H system, where Ferroptosis Suppressor Protein 1 (FSP1) reduces coenzyme Q10 (CoQ10), which then acts as a lipophilic antioxidant to neutralize lipid peroxides.
-
Alterations in Iron and Lipid Metabolism: Changes in iron storage and transport proteins or the composition of cellular lipids can also contribute to resistance.
Q3: How can I overcome resistance to this compound-induced ferroptosis?
Several strategies can be employed to overcome resistance:
-
Combination Therapies: Using this compound in combination with other anti-cancer drugs has shown synergistic effects. For example, combining this compound with cisplatin or paclitaxel can enhance cancer cell killing.
-
Targeting Resistance Pathways: Inhibiting the key players in resistance pathways can re-sensitize cells to this compound. For instance, targeting NRF2 or FSP1 could be a viable strategy.
-
Modulating Iron Levels: Since ferroptosis is iron-dependent, increasing intracellular iron levels can enhance the efficacy of this compound.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
Problem: Inconsistent or unexpected results in cell viability assays after this compound treatment.
-
Possible Cause 1: Suboptimal Cell Density.
-
Solution: Perform a cell titration experiment to determine the optimal cell seeding density for your specific cell line and assay duration. Ensure cells are in the logarithmic growth phase during treatment.
-
-
Possible Cause 2: Interference from Serum Components.
-
Solution: Some components in fetal bovine serum (FBS) can have antioxidant properties. Consider reducing the serum concentration or using a serum-free medium during the this compound treatment period.
-
-
Possible Cause 3: Incorrect Incubation Times.
-
Solution: Optimize the incubation time for both the this compound treatment and the viability reagent (e.g., MTT). A typical incubation time for MTT is 2-4 hours.
-
Lipid Peroxidation Assays (e.g., C11-BODIPY Staining)
Problem: High background fluorescence or weak signal in C11-BODIPY staining.
-
Possible Cause 1: Inappropriate Dye Concentration.
-
Solution: Titrate the C11-BODIPY concentration to find the optimal balance between signal and background. A starting concentration of 1-2 µM is often recommended.
-
-
Possible Cause 2: Photobleaching.
-
Solution: Minimize the exposure of stained cells to light. Use an anti-fade mounting medium if performing fluorescence microscopy.
-
-
Possible Cause 3: Cell Health and Handling.
-
Solution: Ensure cells are healthy and not overly confluent before staining. Handle cells gently during washing steps to prevent cell loss or damage.
-
-
Possible Cause 4: Inconsistent Gating in Flow Cytometry.
-
Solution: Use appropriate controls, including unstained cells and cells treated with a known inducer of lipid peroxidation (positive control), to set up your gates correctly. Use a viability dye to exclude dead cells from the analysis.
-
Intracellular Glutathione (GSH) Measurement
Problem: Inaccurate or variable intracellular GSH measurements.
-
Possible Cause 1: GSH Oxidation during Sample Preparation.
-
Solution: Work quickly and on ice during sample preparation. Use a lysis buffer containing a thiol-masking agent like N-ethylmaleimide (NEM) to prevent the artificial oxidation of GSH to GSSG.
-
-
Possible Cause 2: Inappropriate Assay for the Sample Type.
-
Solution: For cell culture supernatants where GSH levels are low, a highly sensitive method like HPLC with fluorescent derivatization is recommended. For cell lysates, enzymatic recycling assays are common.
-
-
Possible Cause 3: Inconsistent Reaction Times.
-
Solution: Ensure that the timing of reagent addition and incubation is consistent across all samples, especially for kinetic assays.
-
Quantitative Data Summary
The following tables summarize quantitative data related to this compound-induced ferroptosis and resistance.
Table 1: IC50 Values of Erastin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| HGC-27 | Gastric Cancer | 14.39 ± 0.38 | 24 h | |
| MDA-MB-231 | Breast Cancer | 40 | 24 h | |
| MCF-7 | Breast Cancer | 80 | 24 h | |
| HeLa | Cervical Cancer | 30.88 | Not Specified | |
| SiHa | Cervical Cancer | 29.40 | Not Specified | |
| A549 | Lung Cancer | Resistant | 24 h | |
| HCT116 (WT) | Colorectal Cancer | >10 | 24 h | |
| HCT116 (GPX4 KO) | Colorectal Cancer | ~10 | 24 h |
Table 2: Synergistic Effects of Erastin in Combination Therapies
| Combination | Cell Line | Effect | Quantitative Measure | Reference |
| Erastin + Cisplatin | Ovarian Cancer Cells | Synergistic cytotoxicity | Enhanced cell death | |
| Erastin + Cisplatin | A549 (Lung Cancer) | Synergistic effect | Combination Index > 1.15 | |
| Erastin + Paclitaxel | MDA-MB-231 (Breast Cancer) | Synergistic ferroptosis | Increased lipid peroxidation | |
| Erastin + Etoposide | MCF-7 (Breast Cancer) | Synergistic cytotoxicity | Significant cell death at 1 µM | |
| Erastin + Celastrol | NSCLC Cells | Highly synergistic | Combination Index < 1 |
Signaling Pathways and Experimental Workflows
This compound-Induced Ferroptosis and Resistance Pathways
Caption: Signaling pathways of this compound-induced ferroptosis and key resistance mechanisms.
Experimental Workflow for Investigating this compound Resistance
Caption: A general experimental workflow to characterize resistance to this compound.
Detailed Experimental Protocols
Cell Viability (MTT) Assay for Adherent Cells
This protocol is adapted from standard MTT assay procedures.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
Procedure:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Treatment: Remove the culture medium and treat the cells with various concentrations of this compound in a fresh medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) and calculate cell viability as a percentage of the vehicle-treated control.
Lipid Peroxidation (C11-BODIPY) Assay by Flow Cytometry
This protocol is based on standard procedures for using the C11-BODIPY 581/591 probe.
Materials:
-
C11-BODIPY 581/591 dye
-
DMSO
-
PBS
-
FACS buffer (e.g., PBS with 2% FBS)
-
Cell culture medium
-
Trypsin-EDTA (for adherent cells)
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the cell viability protocol. Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Dye Loading: After treatment, remove the medium and wash the cells with PBS. Add fresh medium containing the C11-BODIPY dye (typically 1-2 µM) and incubate for 30 minutes at 37°C, protected from light.
-
Cell Harvesting:
-
Adherent cells: Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with a medium containing serum.
-
Suspension cells: Gently collect the cells.
-
-
Washing: Centrifuge the cells and wash the pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in FACS buffer.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The unoxidized probe fluoresces in the red channel (e.g., PE-Texas Red), while the oxidized probe fluoresces in the green channel (e.g., FITC). An increase in the green fluorescence intensity indicates lipid peroxidation.
-
Data Analysis: Quantify the percentage of cells with high green fluorescence or the mean fluorescence intensity of the green channel.
Western Blot Analysis of GPX4 and NRF2
This is a general protocol for Western blotting.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GPX4, anti-NRF2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer on ice.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Washing: Wash the membrane again three times with TBST.
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
References
Erastin2 dose-response curve analysis and interpretation
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with Erastin2. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in your dose-response curve analysis and interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during experiments with this compound.
Q1: What is the mechanism of action of this compound?
This compound is a potent inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] Its primary mechanism of action is the inhibition of the cystine/glutamate antiporter, system Xc⁻.[1][2] This transporter is responsible for the cellular uptake of cystine, which is a precursor for the synthesis of the antioxidant glutathione (GSH). By blocking system Xc⁻, this compound leads to the depletion of intracellular GSH.[3] GSH is an essential cofactor for the enzyme Glutathione Peroxidase 4 (GPX4), which plays a crucial role in neutralizing lipid hydroperoxides. The resulting inactivation of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent cell death via ferroptosis.[4]
Q2: My cells are not responding to this compound treatment, or the dose-response curve is flat. What are the possible reasons?
There are several potential reasons for a lack of response to this compound:
-
Cell Line Resistance: Not all cell lines are equally sensitive to ferroptosis induction. Some cells may have compensatory mechanisms to counteract the effects of this compound, such as upregulating alternative antioxidant pathways.
-
Incorrect Dose Range: The effective concentration of this compound can vary significantly between cell lines. It is recommended to perform a wide dose-range finding experiment (e.g., 0.01 µM to 50 µM) to determine the optimal concentration range for your specific cell model.
-
Compound Instability: this compound, like its analog Erastin, can have poor metabolic stability and solubility in aqueous solutions. Ensure that your stock solutions are prepared correctly and stored properly to maintain the compound's activity. The product is not stable in solution and should be dissolved immediately before use.
-
Experimental Error: Double-check all experimental steps, including cell seeding density, drug dilution calculations, and incubation times.
Q3: I am observing a biphasic or non-sigmoidal dose-response curve. What could be the cause?
Biphasic or U-shaped dose-response curves, where the response decreases at lower doses and then increases at higher doses, can be observed with some compounds. Potential reasons for this with this compound include:
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that counteract its ferroptotic activity or induce other cellular processes.
-
Cellular Defense Mechanisms: Cells may activate pro-survival pathways at certain concentrations of this compound, leading to a temporary increase in viability before succumbing to ferroptosis at higher doses.
-
Compound Precipitation: Poor solubility of this compound at higher concentrations can lead to precipitation, reducing the effective concentration in the media and causing an apparent decrease in efficacy.
Troubleshooting steps:
-
Visually inspect the wells with the highest concentrations for any signs of compound precipitation.
-
Consider using a different solvent or a lower final concentration of the solvent (e.g., DMSO) in your culture medium.
-
Investigate potential off-target effects by examining markers of other cell death pathways (e.g., apoptosis, necroptosis).
Q4: The IC50 value for this compound varies between experiments. How can I improve reproducibility?
Variability in IC50 values is a common issue in cell-based assays. To improve reproducibility:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage numbers, confluency at the time of treatment, and media composition.
-
Precise Compound Handling: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
-
Consistent Assay Protocol: Use the same incubation times, reagent volumes, and reading parameters for your cell viability assay in every experiment.
-
Normalize Data to Controls: Always include appropriate vehicle controls (e.g., DMSO) and normalize the data to these controls to account for inter-experimental variations.
Quantitative Data Summary
The following table summarizes reported IC50 values for Erastin and its analogs in various cell lines. Note that these values can vary depending on the experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Citation(s) |
| Erastin | HeLa | Cervical Cancer | 30.88 | |
| Erastin | SiHa | Cervical Cancer | 29.40 | |
| Erastin | MDA-MB-231 | Breast Cancer | ~40 | |
| Erastin | MCF-7 | Breast Cancer | ~80 | |
| Erastin | HGC-27 | Gastric Cancer | 14.39 | |
| Erastin | Various | Various | 0.1 - 5 | |
| Erastin | xCT-overexpressing MEF | Mouse Embryonic Fibroblast | 1.4 | |
| This compound | HT-1080 | Fibrosarcoma | 0.15 |
Experimental Protocols
Detailed Protocol for this compound Dose-Response Curve Generation using MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture medium appropriate for your cell line
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Gently warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.
-
Aliquot the stock solution into small, single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density. This should be determined empirically for each cell line to ensure they are in the exponential growth phase at the end of the experiment.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in cell culture medium from your stock solution. A common approach is to perform serial dilutions to cover a broad range of concentrations (e.g., 0.01, 0.1, 1, 10, 50 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of this compound-induced ferroptosis.
References
Erastin2 Technical Support Center: Understanding the Impact of Serum Concentration on Activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential impact of serum concentration on the activity of Erastin2, a potent inducer of ferroptosis. Below you will find frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed experimental protocols to help you navigate the complexities of using this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cell death?
This compound is a small molecule that acts as a potent inducer of ferroptosis, a form of iron-dependent regulated cell death. Its primary mechanism of action is the inhibition of the cystine/glutamate antiporter, known as system Xc-. This transporter is responsible for importing extracellular cystine, which is a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. By blocking system Xc-, this compound depletes intracellular GSH levels. This depletion leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. The resulting accumulation of lipid reactive oxygen species (ROS) causes extensive cell membrane damage and ultimately leads to ferroptotic cell death.
Q2: How does the concentration of serum in cell culture media affect the activity of this compound?
The concentration of serum, such as Fetal Bovine Serum (FBS), in cell culture media can significantly influence the apparent activity of this compound. Serum contains a complex mixture of proteins, growth factors, lipids, and other small molecules that can interact with and modulate the effects of experimental compounds. Specifically for this compound, serum components can:
-
Bind to this compound: Human Serum Albumin (HSA), a major protein in serum, is known to bind to a wide variety of small molecules. It is plausible that this compound binds to albumin, which would reduce the free concentration of the compound available to interact with its cellular target, system Xc-. This would likely result in a higher apparent IC50 value in the presence of serum.
-
Provide Protective Factors: Serum contains antioxidants and other molecules that can mitigate oxidative stress. These components may partially counteract the ROS-inducing effects of this compound, thereby reducing its potency.
-
Influence Cell Proliferation and Metabolism: The presence of growth factors in serum promotes cell proliferation and alters cellular metabolism. These changes can, in turn, affect the sensitivity of cells to ferroptosis inducers. For instance, some studies suggest that serum starvation can sensitize certain cancer cell lines to Erastin-induced ferroptosis.
Q3: Is there a difference in this compound activity when using heat-inactivated versus non-heat-inactivated serum?
While direct studies on this compound are limited, the heat-inactivation of serum (typically at 56°C for 30 minutes) is a common practice to denature complement proteins and other heat-labile factors. This process can alter the composition of the serum and potentially affect experimental outcomes. For instance, heat inactivation can lead to the aggregation of some proteins, which might alter their binding capacity for small molecules. It is advisable to maintain consistency in using either heat-inactivated or non-heat-inactivated serum throughout a series of experiments to ensure reproducibility.
Q4: Should I use serum-free media for my this compound experiments?
Using serum-free media is a valid strategy to eliminate the confounding variables introduced by serum. This approach allows for the assessment of the direct activity of this compound on cells without the interference of serum components. However, it is important to note that many cell lines require serum for optimal growth and viability. Therefore, a period of adaptation to serum-free conditions may be necessary. Comparing the activity of this compound in serum-free versus serum-containing media can provide valuable insights into the modulatory effects of serum.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in this compound IC50 values between experiments. | Batch-to-batch variation in serum: Different lots of FBS can have varying compositions of proteins, growth factors, and other components. | 1. Purchase a large single lot of FBS for a complete set of experiments.2. Test each new lot of FBS to ensure consistency in cell growth and response to this compound.3. Consider using a serum-free medium or a defined serum replacement product. |
| This compound appears less potent than expected based on literature values. | High serum concentration: The presence of serum proteins, particularly albumin, can bind to this compound, reducing its effective concentration. | 1. Perform a dose-response curve with varying serum concentrations (e.g., 0%, 1%, 5%, 10%) to determine the impact on IC50.2. If possible, conduct experiments in a lower serum concentration or serum-free medium. |
| Cells are resistant to this compound-induced ferroptosis. | Cell type-specific resistance: Some cell lines are inherently more resistant to ferroptosis.Protective factors in serum: Serum components may be protecting the cells from oxidative stress. | 1. Confirm the expression of system Xc- in your cell line.2. Test this compound activity in serum-free or low-serum conditions.3. Consider co-treatment with other agents that may sensitize cells to ferroptosis. |
| Inconsistent results when using different types of serum (e.g., FBS vs. Bovine Calf Serum). | Differences in serum composition: Different types of serum have distinct protein and growth factor profiles. | Stick to one type of serum for the entire study to maintain consistency. If changing serum type is necessary, re-validate your experimental conditions. |
Quantitative Data
Currently, there is a lack of publicly available, direct comparative studies detailing the IC50 values of this compound across a range of different serum concentrations. The majority of published studies utilize a standard 10% FBS concentration. To address this, we strongly recommend that researchers empirically determine the IC50 of this compound in their specific cell line and experimental conditions, particularly when investigating the influence of serum. The experimental protocol provided below outlines how to perform such a study.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Varying Serum Concentrations
Objective: To quantify the impact of serum concentration on the half-maximal inhibitory concentration (IC50) of this compound in a given cell line.
Materials:
-
Cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium containing 10% FBS.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Preparation of Serum-Containing Media:
-
Prepare different concentrations of FBS in the base medium (e.g., 0%, 1%, 5%, 10%). For the 0% FBS condition, use a serum-free base medium.
-
-
This compound Dilution Series:
-
Prepare a 2X serial dilution of this compound in each of the prepared serum-containing media. For example, for a final concentration range of 0.1 µM to 50 µM, prepare 2X solutions from 0.2 µM to 100 µM.
-
Include a vehicle control (DMSO) for each serum condition.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully aspirate the existing media from the 96-well plate.
-
Add 100 µL of the appropriate serum-containing media with the corresponding this compound dilutions to each well.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
Following incubation, perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control for each serum concentration.
-
Plot the normalized cell viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value for each serum concentration.
-
Protocol 2: Small Molecule Binding to Human Serum Albumin (HSA) - A Conceptual Outline
Objective: To determine if this compound binds to Human Serum Albumin.
Several biophysical techniques can be employed to assess the binding of small molecules to proteins like HSA. A common method is fluorescence quenching.
Principle: HSA contains a single tryptophan residue (Trp-214) that fluoresces when excited with UV light. If a small molecule binds to HSA in proximity to this tryptophan, it can quench the fluorescence. The degree of quenching can be used to determine the binding affinity.
General Workflow:
-
Prepare a solution of HSA in a suitable buffer (e.g., PBS).
-
Measure the baseline fluorescence of the HSA solution.
-
Titrate the HSA solution with increasing concentrations of this compound.
-
Measure the fluorescence intensity after each addition of this compound.
-
A decrease in fluorescence intensity indicates binding.
-
The binding constant (Ka) and the number of binding sites (n) can be calculated using the Stern-Volmer and Scatchard equations.
Visualizations
Caption: Mechanism of this compound-induced ferroptosis.
Caption: Workflow for IC50 determination of this compound.
Caption: Troubleshooting logic for this compound experiments.
Fresh preparation of Erastin2 working solutions for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the fresh preparation of Erastin2 working solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is highly soluble in dimethyl sulfoxide (DMSO).[1][2] It is recommended to use fresh, anhydrous DMSO to prepare stock solutions, as moisture can reduce its solubility.[2] this compound is insoluble in water.[2]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in fresh DMSO to a desired concentration, for example, 10 mM or 100 mg/mL.[1] Gentle warming at 37°C or sonication can aid in dissolution.
Q3: How should I store the this compound stock solution?
A3: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -20°C, the stock solution is stable for at least one month, and for up to two years at -80°C. Protect the solution from light.
Q4: How do I prepare a working solution from the stock solution for my in vitro experiment?
A4: To prepare a working solution, dilute the DMSO stock solution with your cell culture medium to the final desired concentration immediately before use. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤0.1%) to avoid solvent-induced toxicity to the cells. Aqueous solutions of this compound are not stable and should be used on the same day they are prepared.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation observed in the stock solution upon storage. | The stock solution was not stored properly, or it has undergone freeze-thaw cycles. | Prepare a fresh stock solution. Ensure it is aliquoted and stored at -20°C or -80°C. |
| Precipitation is observed in the culture medium after adding the this compound working solution. | The final concentration of this compound is too high for the aqueous environment of the culture medium. The DMSO concentration might be too low to maintain solubility. | Lower the final concentration of this compound. Ensure the stock solution is well-mixed into the medium. Perform a serial dilution to reach the final concentration. |
| This compound appears to be inactive or shows reduced activity in the experiment. | The compound may have degraded due to improper storage or handling. The working solution was not freshly prepared. | Use a fresh aliquot of the stock solution to prepare the working solution immediately before the experiment. Verify the activity of a new batch of this compound. |
| Inconsistent results between experiments. | Variability in the preparation of the working solution. Different final DMSO concentrations. | Standardize the protocol for preparing the working solution. Ensure the final DMSO concentration is consistent across all experiments. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
-
Weigh out the required amount of this compound powder (Molecular Weight: 623.14 g/mol ).
-
Add fresh, anhydrous DMSO to the powder to achieve a final concentration of 10 mM.
-
If necessary, gently warm the solution at 37°C or use an ultrasonic bath to ensure complete dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Preparation of this compound Working Solution for Cell-Based Assays
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1 µM, 10 µM).
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
-
Mix the working solution thoroughly by gentle pipetting.
-
Add the freshly prepared working solution to your cells immediately.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 623.14 g/mol | |
| Solubility in DMSO | ~100 mg/mL (~160.48 mM) | |
| Solubility in Water | Insoluble | |
| Stock Solution Storage | -20°C for up to 1 year; -80°C for up to 2 years | |
| Recommended Final DMSO Concentration in Culture | ≤0.1% |
Visualizations
References
Validation & Comparative
Erastin vs. Erastin2 (Imidazole Ketone Erastin): A Comparative Guide to Ferroptosis Induction
In the landscape of ferroptosis research, the small molecule Erastin has been a foundational tool for inducing this unique form of iron-dependent cell death. However, its limitations in terms of metabolic stability and potency have led to the development of more robust analogs. This guide provides a detailed comparison between the parent compound, Erastin, and its significantly more potent analog, Imidazole Ketone Erastin (IKE), which for the purpose of this guide will be referred to as Erastin2. This comparison is intended for researchers, scientists, and drug development professionals seeking to select the appropriate tool for their ferroptosis studies.
Potency and Efficacy: A Quantitative Comparison
This compound (IKE) demonstrates markedly superior potency in inducing ferroptosis across various cancer cell lines compared to Erastin. This increased potency is attributed to its enhanced metabolic stability and a stronger interaction with its target, the cystine/glutamate antiporter system Xc⁻. The half-maximal inhibitory concentration (IC50) values for cell viability are significantly lower for IKE, often in the nanomolar range, whereas Erastin typically requires micromolar concentrations to achieve a similar effect.
| Compound | Cell Line | Assay | IC50 / GI50 | Reference |
| Erastin | HeLa | Cell Viability | ~3.5 µM | [1] |
| NCI-H1975 | Cell Viability | ~5 µM | [1] | |
| HGC-27 | Cell Viability | 14.39 ± 0.38 µM | [2][3] | |
| MM.1S | Cell Viability | ~15 µM | [4] | |
| RPMI8226 | Cell Viability | ~10 µM | ||
| This compound (IKE) | BJeLR (RAS-G12V) | Cell Viability (Alamar Blue) | 0.003 µM | |
| HT1080 | Cell Viability (Alamar Blue) | 0.314 µM | ||
| CCF-STTG1 | System Xc⁻ Inhibition (Glutamate Release) | 0.03 µM | ||
| SUDHL6 | GSH Depletion | 34 nM | ||
| Various DLBCL cell lines | Cell Viability (CellTiter-Glo) | 0.001 to 97.010 µM |
Mechanism of Action: Targeting System Xc⁻
Both Erastin and this compound initiate ferroptosis primarily by inhibiting the cystine/glutamate antiporter, system Xc⁻. This transporter is crucial for the cellular uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH). By blocking system Xc⁻, these compounds lead to the depletion of intracellular GSH. GSH is an essential cofactor for the enzyme Glutathione Peroxidase 4 (GPX4), which detoxifies lipid peroxides. The resulting inactivation of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent cell death. The imidazole ketone moiety in this compound is thought to enable a more durable engagement with the transporter, contributing to its enhanced potency.
Experimental Protocols
Cell Viability Assay (using CellTiter-Glo®)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the compounds.
-
Materials:
-
Cancer cell line of interest
-
96-well opaque-walled plates
-
Erastin or this compound (IKE)
-
Ferrostatin-1 (ferroptosis inhibitor)
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a density that will not reach confluency during the experiment and allow them to adhere overnight.
-
Prepare serial dilutions of Erastin or this compound in the culture medium. A typical concentration range to test for Erastin is 1-100 µM, and for this compound is 0.001-10 µM.
-
As a negative control, treat cells with DMSO at the same final concentration as the highest compound concentration.
-
As a ferroptosis inhibition control, co-treat cells with an effective concentration of Erastin/Erastin2 and 1 µM Ferrostatin-1.
-
Add the compounds to the respective wells and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add an equal volume of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using appropriate software.
-
Lipid ROS Assay (using C11-BODIPY™ 581/591)
This assay measures the accumulation of lipid reactive oxygen species, a hallmark of ferroptosis.
-
Materials:
-
Cells of interest
-
6-well plate
-
Erastin or this compound (IKE)
-
Ferrostatin-1
-
DMSO
-
C11-BODIPY™ 581/591 fluorescent probe
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of Erastin or this compound for a specific time course (e.g., 4, 6, or 8 hours). Include vehicle (DMSO) and Erastin/Erastin2 + Ferrostatin-1 co-treatment controls.
-
Thirty minutes before the end of the incubation period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubate for 30 minutes at 37°C in the dark.
-
Harvest the cells by trypsinization and wash them twice with ice-cold PBS.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence by flow cytometry. The oxidized probe will emit a signal in the green channel (e.g., FITC), while the reduced probe will emit in the red channel (e.g., PE-Texas Red). An increase in the green to red fluorescence ratio indicates lipid peroxidation.
-
Glutathione (GSH) Assay (Colorimetric)
This protocol quantifies the intracellular levels of reduced glutathione.
-
Materials:
-
Cells or tissue samples
-
5% Sulfosalicylic Acid (SSA) solution
-
GSH Assay Buffer
-
GSH Standard
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))
-
Glutathione Reductase (GR)
-
NADPH
-
96-well clear plate
-
Microplate reader
-
-
Procedure:
-
Sample Preparation:
-
For cultured cells, harvest and wash the cells. Lyse the cells in an appropriate buffer and deproteinate the lysate using 5% SSA. Centrifuge and collect the supernatant.
-
For tissue samples, homogenize the tissue in assay buffer and deproteinate with 5% SSA. Centrifuge and collect the supernatant.
-
-
Standard Curve Preparation: Prepare a series of GSH standards of known concentrations.
-
Assay:
-
Add samples and standards to the wells of a 96-well plate.
-
Add DTNB and Glutathione Reductase to each well.
-
Initiate the reaction by adding NADPH.
-
Measure the absorbance at 405-414 nm kinetically for several minutes. The rate of color change is proportional to the GSH concentration.
-
-
Calculation: Determine the GSH concentration in the samples by comparing the reaction rates to the standard curve.
-
Conclusion
For researchers investigating ferroptosis, this compound (Imidazole Ketone Erastin) offers a significant advantage over the parent compound, Erastin. Its superior potency, often by two orders of magnitude or more, allows for the use of much lower concentrations, reducing the potential for off-target effects. Furthermore, its enhanced metabolic stability makes it a more suitable candidate for in vivo studies. While Erastin remains a valuable tool for initial studies and as a point of reference, this compound (IKE) represents a more refined and potent inducer of ferroptosis for in-depth mechanistic investigations and preclinical research. The choice between the two will depend on the specific experimental context, cell type, and whether the study is conducted in vitro or in vivo.
References
- 1. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Ferroptosis Induction: Erastin2 vs. RSL3
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue in oncology and other fields. Erastin2 and RSL3 are two of the most widely used small molecule inducers of ferroptosis, each with a distinct mechanism of action. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: A Tale of Two Pathways
This compound and RSL3 both culminate in the lethal accumulation of lipid reactive oxygen species (ROS), but they initiate this cascade through different primary targets.
This compound acts primarily by inhibiting the system Xc- cystine/glutamate antiporter on the plasma membrane.[1][2][3][4] This transporter is crucial for the uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH). By blocking system Xc-, this compound leads to the depletion of intracellular GSH.[2] GSH is an essential cofactor for the enzyme Glutathione Peroxidase 4 (GPX4), which detoxifies lipid peroxides. Thus, this compound indirectly inhibits GPX4 activity by depleting its necessary cofactor. Additionally, some studies suggest that Erastin can also act on voltage-dependent anion channels (VDACs) in the mitochondria and activate the p53 pathway, contributing to its pro-ferroptotic effects.
RSL3 , on the other hand, is a direct and potent inhibitor of GPX4 . It covalently binds to the active site of GPX4, inactivating the enzyme without depleting cellular GSH levels. This direct inhibition leads to a rapid accumulation of lipid peroxides and subsequent cell death. Some evidence suggests that RSL3's effects may extend beyond GPX4, potentially impacting other antioxidant selenoproteins.
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling cascades initiated by this compound and RSL3.
Quantitative Comparison of this compound and RSL3
The following table summarizes key quantitative parameters comparing the activity of this compound and RSL3 in inducing ferroptosis. Data is compiled from various studies and may vary depending on the cell line and experimental conditions.
| Parameter | This compound | RSL3 | Cell Line(s) | Reference |
| Typical IC50 (Cell Viability) | 1 - 10 µM | 0.05 - 5 µM | HCT116, LoVo, HT29, N2A | |
| Time to Induce Cell Death | 12 - 24 hours | 8 - 24 hours | Various | |
| Effect on GSH Levels | Significant depletion | No significant change | ALL cells | |
| Dependency on Iron | Iron-dependent | Iron-dependent | ALL cells | |
| Caspase Activation | Generally no | Generally no | N2A, ALL cells |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies cell viability by measuring ATP levels, which are indicative of metabolically active cells.
Workflow Diagram:
Protocol:
-
Cell Seeding: Seed cells (e.g., HT-1080) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound or RSL3. Treat cells with the compounds for the desired time (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and positive/negative controls as needed (e.g., co-treatment with a ferroptosis inhibitor like ferrostatin-1).
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Lipid Peroxidation Assay (C11-BODIPY™ 581/591)
This assay utilizes the fluorescent probe C11-BODIPY™ 581/591 to measure lipid peroxidation in live cells. Upon oxidation, the probe's fluorescence emission shifts from red to green, allowing for ratiometric analysis.
Protocol:
-
Cell Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with this compound, RSL3, or controls for the desired time.
-
Staining:
-
Incubate cells with 1-10 µM C11-BODIPY™ 581/591 in culture medium for 30 minutes at 37°C.
-
Wash the cells twice with phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
-
Imaging/Flow Cytometry:
-
Fluorescence Microscopy: Acquire images using appropriate filter sets for the reduced (Ex/Em: ~581/591 nm) and oxidized (Ex/Em: ~488/510 nm) forms of the probe.
-
Flow Cytometry: Harvest cells and analyze the fluorescence in the green and red channels.
-
-
Data Analysis: The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.
Western Blotting for GPX4
This technique is used to detect changes in the protein levels of GPX4 following treatment with ferroptosis inducers.
Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or 3% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
Conclusion
Both this compound and RSL3 are invaluable tools for studying ferroptosis. The choice between them depends on the specific research question. This compound is ideal for investigating the role of GSH depletion and the system Xc- transporter in ferroptosis. RSL3, with its direct and potent inhibition of GPX4, is well-suited for studies focusing on the downstream events of GPX4 inactivation. Understanding their distinct mechanisms of action is crucial for the accurate interpretation of experimental results and for the development of novel therapeutic strategies that leverage the ferroptotic cell death pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cy5-amine.com [cy5-amine.com]
- 4. Erastin-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Erastin2-Induced Ferroptosis with Ferrostatin-1
This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals on the use of Ferrostatin-1 to validate ferroptosis induced by Erastin2. It includes detailed experimental protocols, quantitative data, and pathway diagrams to ensure robust and reliable experimental outcomes.
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS).[1][2] Erastin and its analog, this compound, are well-established inducers of ferroptosis that function by inhibiting the system Xc- cystine/glutamate antiporter.[2][3] This inhibition leads to the depletion of intracellular cysteine, which is a critical component for the synthesis of the antioxidant glutathione (GSH).[1] The subsequent reduction in GSH levels compromises the activity of glutathione peroxidase 4 (GPX4), an enzyme essential for detoxifying lipid hydroperoxides. The failure to neutralize these lipid peroxides results in their iron-dependent accumulation, leading to oxidative damage to cell membranes and ultimately, ferroptotic cell death.
Ferrostatin-1 (Fer-1) is a potent and selective synthetic antioxidant that acts as a ferroptosis inhibitor. Its primary mechanism involves preventing the oxidative damage to membrane lipids. Fer-1 effectively scavenges lipid radicals, thereby breaking the chain reaction of lipid peroxidation and protecting cells from ferroptotic death. Due to its high specificity, Ferrostatin-1 is widely used as a crucial tool to confirm that cell death induced by compounds like this compound is indeed occurring through the ferroptosis pathway.
Comparative Efficacy: this compound vs. Other Inducers & Ferrostatin-1 Rescue
The following table summarizes the effective concentrations of this compound for inducing ferroptosis and Ferrostatin-1 for its inhibition across various cell lines, providing a baseline for experimental design.
| Cell Line | Inducer | Inducer Concentration (IC50 or Effective Dose) | Ferrostatin-1 Concentration (Effective Dose) | Outcome | Reference |
| HT-1080 (Fibrosarcoma) | Erastin | 10 µM | 1 µM | Fer-1 prevents erastin-induced lipid peroxidation and cell death. | |
| HT-1080 (Fibrosarcoma) | Erastin | Not specified | 60 nM (EC50) | Fer-1 suppresses Erastin-induced ferroptosis. | |
| HeLa (Cervical Cancer) | Erastin | 30.88 µM (IC50) | 1 µM | Fer-1 alleviates the inhibitory effects of erastin on cell viability, migration, and invasion. | |
| SiHa (Cervical Cancer) | Erastin | 29.40 µM (IC50) | 1 µM | Fer-1 diminishes the suppressing activity of erastin on cell growth and motility. | |
| FaDu (HNSCC) | Erastin | 1.4 µM (IC50) | 1 µM | Fer-1 completely abrogates the decrease in cell viability caused by erastin. | |
| SCC25 (HNSCC) | Erastin | 2.1 µM (IC50) | 1 µM | Fer-1 fully reverses the reduction in cell viability induced by erastin. | |
| MO3.13 (Oligodendrocyte) | Erastin | Not specified | Not specified | Fer-1 suppresses erastin-induced cell death. |
Experimental Protocols
This section details the methodologies for validating this compound-induced ferroptosis and its inhibition by Ferrostatin-1.
Experimental Workflow
The general workflow involves treating cells with this compound in the presence or absence of Ferrostatin-1, followed by various assays to measure cell viability and specific markers of ferroptosis.
Cell Culture and Treatment
-
Cell Lines: HT-1080, HeLa, SiHa, or other cancer cell lines known to be susceptible to ferroptosis are commonly used.
-
Seeding: Plate cells at an appropriate density (e.g., 8,000 cells/well in a 96-well plate) and allow them to adhere overnight.
-
Treatment:
-
This compound Group: Treat cells with this compound at a predetermined concentration (e.g., 10 µM).
-
Rescue Group: Pre-treat cells with Ferrostatin-1 (e.g., 1 µM) for 1-2 hours before adding this compound.
-
Control Groups: Include a vehicle control (e.g., DMSO) and a Ferrostatin-1 only control.
-
-
Incubation: Incubate the cells for a period ranging from 6 to 48 hours, depending on the cell line and assay.
Cell Viability Assays
-
Method: Use assays such as Cell Counting Kit-8 (CCK-8) or Lactate Dehydrogenase (LDH) release to quantify cell death.
-
Procedure (CCK-8):
-
After treatment, add 10 µL of CCK-8 solution to each well of a 96-well plate.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Expected Outcome: this compound treatment should significantly decrease cell viability, while co-treatment with Ferrostatin-1 should restore it to near-control levels.
Lipid Peroxidation Assay
-
Method: Use the fluorescent probe C11-BODIPY(581/591) to detect lipid ROS.
-
Procedure:
-
After treatment, wash the cells with PBS.
-
Incubate cells with C11-BODIPY probe (e.g., 2.5 µM) for 30 minutes at 37°C.
-
Wash cells again to remove excess probe.
-
Analyze cells using flow cytometry or fluorescence microscopy. The probe fluoresces green in its reduced state and shifts to red upon oxidation.
-
-
Expected Outcome: this compound should cause a significant increase in oxidized C11-BODIPY, which is preventable by Ferrostatin-1 co-treatment.
Glutathione (GSH) Depletion Assay
-
Method: Measure intracellular GSH levels using a commercially available kit, often based on Ellman's reagent (DTNB).
-
Procedure:
-
Harvest cells after treatment and lyse them.
-
Add the assay reagents according to the manufacturer's protocol.
-
Measure the absorbance at 412 nm.
-
-
Expected Outcome: this compound treatment should lead to a marked depletion of intracellular GSH, an effect that is not directly reversed by Ferrostatin-1, as Fer-1 acts downstream of GSH depletion.
Signaling Pathway and Point of Inhibition
This compound initiates the ferroptosis cascade by inhibiting the system Xc- transporter, which blocks cystine import. This leads to GSH depletion and subsequent GPX4 inactivation. The accumulation of lipid hydroperoxides, in the presence of iron, results in oxidative damage and cell death. Ferrostatin-1 intervenes at a critical downstream step by neutralizing lipid radicals, thus halting the propagation of lipid peroxidation.
References
Erastin2 and Cisplatin Combination Therapy: A Comparative Guide for Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Erastin2 and cisplatin combination therapy against their respective monotherapies in cancer cells. The following sections detail the synergistic effects, underlying mechanisms, and experimental data supporting the enhanced efficacy of this combination approach. While direct quantitative data for this compound in combination with cisplatin is limited in publicly available literature, this guide draws upon extensive research on its potent analog, Erastin, to provide a thorough comparative analysis.
Synergistic Cytotoxicity of Erastin and Cisplatin
The combination of Erastin and cisplatin has demonstrated a significant synergistic effect in inhibiting the growth of various cancer cell lines.[1][2][3] This synergy allows for potentially lower effective doses of cisplatin, which could mitigate its dose-dependent side effects.[4]
Table 1: Synergistic Effects of Erastin and Cisplatin on Cancer Cell Viability
| Cancer Cell Line | Treatment | Concentration | Effect | Combination Index (CI) | Reference |
| A549 (Lung Cancer) | Cisplatin + Erastin | Various low concentrations | Significant synergistic cytotoxicity | >1.15 | [5] |
| HCT116 (Colorectal Cancer) | Cisplatin + Erastin | Various low concentrations | Significant synergistic cytotoxicity | >1.15 | |
| Ovarian Cancer Cells | Cisplatin + Erastin | Not specified | Enhanced inhibition of cell growth | Not specified | |
| A2780 (Ovarian Cancer) | 10µM Cisplatin + 100µM Erastin (5 min pre-treatment) | 10µM Cisplatin, 100µM Erastin | Almost complete cell death (0.02% of control) | Not applicable | |
| A2780DDP (Cisplatin-resistant Ovarian Cancer) | 10µM Cisplatin + 100µM Erastin (5 min pre-treatment) | 10µM Cisplatin, 100µM Erastin | Significant cell death (8% of control) | Not applicable |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The referenced study used a different coefficient where >1.15 indicated significant synergy.
Mechanism of Action: A Dual-Pronged Attack
The enhanced efficacy of the this compound and cisplatin combination stems from their distinct but complementary mechanisms of action, primarily centered around the induction of different forms of programmed cell death: ferroptosis and apoptosis.
Cisplatin is a well-established chemotherapeutic agent that primarily induces apoptosis. It forms adducts with DNA, leading to DNA damage and the activation of the apoptotic cascade.
This compound , a potent analog of Erastin, is a known inducer of ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid-based reactive oxygen species (ROS). This compound inhibits the system Xc- cystine/glutamate antiporter, which leads to the depletion of intracellular glutathione (GSH), a key antioxidant. This GSH depletion inactivates glutathione peroxidase 4 (GPX4), an enzyme crucial for repairing lipid peroxidation, resulting in the accumulation of lethal levels of lipid ROS and subsequent cell death.
The combination therapy leverages these two distinct pathways. This compound-induced ferroptosis sensitizes cancer cells to the DNA-damaging effects of cisplatin. The increased intracellular ROS from this compound treatment can further potentiate the cytotoxic effects of cisplatin, leading to a more robust anti-cancer response.
References
- 1. Mechanisms of Cell Death Induced by Erastin in Human Ovarian Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erastin synergizes with cisplatin via ferroptosis to inhibit ovarian cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective synergistic anticancer effects of cisplatin and oridonin against human p53-mutant esophageal squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Validation of Erastin2 Efficacy Using SLC7A11 Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for cross-validating the ferroptosis-inducing effects of Erastin2 by comparing its activity in wild-type (WT) cellular models versus those with a genetic knockout (KO) of the SLC7A11 gene. This compound is a well-characterized class 1 ferroptosis inducer that acts by inhibiting system xc-, the cystine/glutamate antiporter.[1][2][3] The light chain subunit of this antiporter, SLC7A11 (also known as xCT), is responsible for cystine uptake, which is the rate-limiting step for the synthesis of the crucial intracellular antioxidant, glutathione (GSH).[4] By inhibiting SLC7A11, this compound depletes GSH, leading to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides.[1] This disruption of redox homeostasis results in the iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent cell death via ferroptosis.
Genetic knockout of SLC7A11 serves as a definitive control to confirm that the cytotoxic effects of this compound are on-target. Cells lacking SLC7A11 are inherently deficient in cystine import, leading to lower basal GSH levels and a heightened sensitivity to oxidative stress and ferroptosis. Therefore, comparing the response of WT and SLC7A11 KO cells to this compound provides critical validation of its mechanism of action.
Data Presentation: Expected Outcomes
The following tables summarize the anticipated quantitative results when comparing the effects of this compound on wild-type versus SLC7A11 knockout cells. The key principle is that since this compound's target is absent in the KO model, the compound should exhibit significantly reduced efficacy. Conversely, SLC7A11 KO cells are expected to be more susceptible to ferroptosis induced by downstream agents (like RSL3, a GPX4 inhibitor) or baseline oxidative stress.
Table 1: Comparative Cell Viability (IC₅₀ Values)
| Cell Line | Treatment | Expected IC₅₀ | Rationale |
| Wild-Type (WT) | This compound | Low µM range | This compound effectively inhibits SLC7A11, leading to GSH depletion and ferroptosis. |
| SLC7A11 KO | This compound | High µM range / No effect | The primary target of this compound is absent, rendering the compound ineffective. |
| Wild-Type (WT) | RSL3 | nM range | RSL3 acts downstream of SLC7A11 by directly inhibiting GPX4. |
| SLC7A11 KO | RSL3 | Lower nM range | Cells are pre-sensitized to GPX4 inhibition due to inherently low GSH levels. |
Table 2: Comparative Biomarker Analysis
| Cell Line | Treatment | Glutathione (GSH) Levels | Lipid ROS Levels |
| Wild-Type (WT) | Vehicle | Normal | Basal |
| Wild-Type (WT) | This compound | Significantly Decreased | Significantly Increased |
| SLC7A11 KO | Vehicle | Severely Depleted | Elevated Basal Levels |
| SLC7A11 KO | This compound | No Significant Change | No Significant Change |
Mandatory Visualizations
Diagram 1: this compound Signaling Pathway in Wild-Type Cells
Caption: this compound inhibits SLC7A11, blocking cystine import and causing ferroptosis.
Diagram 2: Experimental Workflow for Cross-Validation
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibiting xCT/SLC7A11 induces ferroptosis of myofibroblastic hepatic stellate cells but exacerbates chronic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | SLC7A11: the Achilles heel of tumor? [frontiersin.org]
- 4. Regulation of SLC7A11 as an unconventional checkpoint in tumorigenesis through ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to System xc- Inhibitors: Erastin2 in Focus
For Researchers, Scientists, and Drug Development Professionals
The cystine/glutamate antiporter, system xc-, has emerged as a critical regulator of cellular redox homeostasis and a key vulnerability in certain cancer cells. Its inhibition can trigger ferroptosis, a form of iron-dependent programmed cell death, making it a promising target for novel cancer therapies. Erastin was one of the first small molecules identified to induce ferroptosis through inhibition of system xc-. This guide provides a comparative analysis of Erastin2, a potent analog of Erastin, and other notable system xc- inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action of System xc- Inhibitors
System xc- is a plasma membrane antiporter that imports extracellular cystine in exchange for intracellular glutamate.[1] Intracellular cystine is then reduced to cysteine, a rate-limiting precursor for the synthesis of the major cellular antioxidant, glutathione (GSH).[1] GSH is an essential cofactor for glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides and protects cells from ferroptosis.[1]
Inhibitors of system xc- block the uptake of cystine, leading to GSH depletion and the inactivation of GPX4.[1] This results in the accumulation of lipid reactive oxygen species (ROS) and, ultimately, iron-dependent cell death known as ferroptosis.[1]
Quantitative Comparison of System xc- Inhibitors
The following table summarizes the potency of this compound and other well-characterized system xc- inhibitors. The data is presented as half-maximal inhibitory concentration (IC50) for system xc- activity or half-maximal effective concentration (EC50) for inducing cell death.
| Inhibitor | Target | Assay | Cell Line | IC50/EC50 (µM) | Reference |
| This compound | System xc- | Glutamate Release Inhibition | CCF-STTG1 | 0.0035 | |
| Ferroptosis Induction | Cell Death | HT-1080 | 0.15 | ||
| Erastin | System xc- | Cystine Uptake Inhibition | xCT-overexpressing MEF | ~1.4 | |
| Ferroptosis Induction | Cell Viability | HGC-27 | 14.39 | ||
| Sulfasalazine | System xc- | Cystine Uptake Inhibition | xCT-overexpressing MEF | 26.1 | |
| System xc- | Glutamate Release Inhibition | HT-1080 | 450 | ||
| Sorafenib | System xc- & Multikinase | Glutamate Release Inhibition | Various | Comparable to Erastin at 20µM | |
| (1S,3R)-RSL3 | GPX4 | Ferroptosis Induction | Various | Not a direct system xc- inhibitor |
Note: IC50 and EC50 values can vary depending on the cell line, assay conditions, and experimental setup. The data presented here is for comparative purposes. (1S,3R)-RSL3 is included as a reference compound that induces ferroptosis by directly inhibiting GPX4, downstream of system xc-.
Signaling Pathway of System xc- Inhibition and Ferroptosis
The following diagram illustrates the canonical pathway of ferroptosis induction via system xc- inhibition.
Caption: Inhibition of system xc- by this compound and other inhibitors leads to ferroptosis.
Experimental Protocols
This section outlines the key experimental methodologies for evaluating system xc- inhibitors.
System xc- Inhibition Assay (Glutamate Release)
This assay quantifies the activity of system xc- by measuring the amount of glutamate released from cells.
-
Cell Culture: Plate cells (e.g., CCF-STTG1 or HT-1080) in a 96-well plate and grow to confluence.
-
Assay Initiation: Wash cells with a sodium-free buffer to inhibit sodium-dependent glutamate transporters. Replace with a buffer containing the test compound (e.g., this compound) at various concentrations.
-
Glutamate Detection: After a defined incubation period, collect the supernatant and measure the glutamate concentration using a commercially available glutamate assay kit. These kits typically use an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the glutamate concentration.
-
Data Analysis: Plot the glutamate concentration against the inhibitor concentration to determine the IC50 value.
Ferroptosis Induction Assay (Cell Viability)
This assay assesses the ability of a compound to induce cell death.
-
Cell Seeding: Seed cells (e.g., HT-1080) in a 96-well plate.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound) for a specified duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO) and a positive control for ferroptosis (e.g., RSL3). To confirm the mechanism of cell death, a ferroptosis inhibitor like ferrostatin-1 can be co-administered.
-
Viability Measurement: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels, or by using fluorescent live/dead cell staining.
-
Data Analysis: Normalize the viability data to the vehicle control and plot against the compound concentration to calculate the EC50 value.
Lipid Peroxidation Assay
This assay directly measures the accumulation of lipid ROS, a hallmark of ferroptosis.
-
Cell Treatment: Treat cells with the system xc- inhibitor as described in the ferroptosis induction assay.
-
Staining: Incubate the cells with a lipid peroxidation sensor dye, such as C11-BODIPY™ 581/591. This dye shifts its fluorescence emission from red to green upon oxidation of its polyunsaturated butadienyl portion.
-
Analysis: Analyze the cells using flow cytometry or fluorescence microscopy to quantify the shift in fluorescence, which indicates the level of lipid peroxidation.
Experimental Workflow
The following diagram outlines the general workflow for screening and characterizing system xc- inhibitors.
Caption: A stepwise approach for identifying and validating novel system xc- inhibitors.
Conclusion
This compound has demonstrated significantly higher potency in inhibiting system xc- and inducing ferroptosis compared to the parent compound Erastin and other inhibitors like sulfasalazine. Its sub-micromolar efficacy makes it a valuable tool for studying ferroptosis and a promising starting point for the development of novel anticancer therapeutics. The experimental protocols provided in this guide offer a framework for researchers to further investigate this compound and other system xc- inhibitors in their own experimental systems. The distinct mechanisms of action between system xc- inhibitors and direct GPX4 inhibitors like RSL3 highlight the different entry points for therapeutic intervention in the ferroptosis pathway.
References
Iron Chelators Validate Erastin2's Iron-Dependent Ferroptosis Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data demonstrating the pivotal role of iron in Erastin2-induced ferroptosis. By utilizing iron chelators, researchers can unequivocally confirm the iron-dependent nature of this regulated cell death pathway. This guide will compare the effects of this compound in the presence and absence of iron chelators and provide a comparative perspective with other ferroptosis inducers.
This compound's Mechanism of Action: A Brief Overview
This compound is a potent and specific inducer of ferroptosis, a form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[1] this compound initiates ferroptosis primarily by inhibiting the cystine/glutamate antiporter (System Xc-), leading to depletion of intracellular glutathione (GSH), a critical antioxidant. This, in turn, inactivates glutathione peroxidase 4 (GPX4), an enzyme essential for detoxifying lipid peroxides. The unchecked accumulation of lipid peroxides, in the presence of labile iron, drives the cell towards ferroptotic death.[2][3]
The Role of Iron Chelators in Confirming the Mechanism
The "iron-dependent" nature of ferroptosis is a key tenet of its definition. Iron chelators, molecules that bind to and sequester iron, serve as powerful tools to validate this dependency. By removing or reducing the availability of intracellular labile iron, these agents can effectively block this compound-induced cell death, thereby confirming that iron is an indispensable component of this process. Deferoxamine (DFO) is a commonly used iron chelator in these experimental setups.[4][5]
Comparative Efficacy of Iron Chelation on Ferroptosis Induction
The following tables summarize quantitative data from various studies, illustrating the inhibitory effect of iron chelators on this compound-induced ferroptosis.
Table 1: Effect of Deferoxamine (DFO) on this compound-Induced Cell Death
| Cell Line | This compound Concentration | DFO Concentration | % Cell Viability (this compound alone) | % Cell Viability (this compound + DFO) | Reference |
| HEY (Ovarian Cancer) | 8 µM | 200 µM | ~65% | ~95% | |
| Primary Cortical Neurons | 50 µM | Not Specified | Significantly Decreased | Significantly Increased | |
| MDA-MB-231 (Breast Cancer) | 40 µM | 500 µM | ~50% | Significantly Increased |
Table 2: Impact of Iron Chelation on this compound-Induced Reactive Oxygen Species (ROS)
| Cell Line | this compound Concentration | DFO Concentration | Change in Total ROS (this compound alone) | Change in Total ROS (this compound + DFO) | Reference | |---|---|---|---|---| | HEY (Ovarian Cancer) | 8 µM | 200 µM | Significant Increase | Significantly Reduced | | | Primary Cortical Neurons | 50 µM | Not Specified | Increased | Effectively Reduced | |
Table 3: Influence of Iron Chelation on Labile Iron Pool (LIP) in this compound-Treated Cells
| Cell Line | this compound Concentration | DFO Concentration | Change in LIP (this compound alone) | Change in LIP (this compound + DFO) | Reference | |---|---|---|---|---| | HEY (Ovarian Cancer) | 8 µM | 200 µM | Significant Increase | Significantly Reduced | | | MDA-MB-231 (Breast Cancer) | 40 µM | 500 µM | Significant Increase | Mitigated Increase | |
Comparison with an Alternative Ferroptosis Inducer: RSL3
RSL3 is another well-known ferroptosis inducer that acts by directly inhibiting GPX4, downstream of GSH synthesis. Comparative studies highlight the differential effects of iron chelation on this compound and RSL3-induced cell death, providing further insights into their mechanisms.
Table 4: Comparative Effect of DFO on this compound- and RSL3-Induced Cell Death
| Cell Line | Inducer | DFO Effect on Cell Death | Implication | Reference |
| Acute Lymphoblastic Leukemia (ALL) | Erastin/BV6 | Unable to rescue | Suggests an iron-independent component in this specific context | |
| Acute Lymphoblastic Leukemia (ALL) | RSL3/BV6 | Significantly inhibited | Confirms iron-dependency of RSL3-induced ferroptosis |
This differential sensitivity to iron chelation under certain experimental conditions suggests that while both compounds converge on GPX4 inactivation, the upstream events initiated by this compound may involve additional iron-independent cytotoxic mechanisms in some cell types or in combination with other agents.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with this compound at the desired concentration, with or without pre-incubation with DFO for 1-2 hours. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Lipid ROS Measurement (C11-BODIPY Assay)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound and/or DFO as described for the viability assay.
-
Probe Loading: After treatment, wash the cells with PBS and incubate with 5 µM C11-BODIPY 581/591 probe in serum-free medium for 30 minutes at 37°C.
-
Cell Harvesting: Wash the cells with PBS, trypsinize, and resuspend in PBS.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The shift in fluorescence from red to green indicates lipid peroxidation.
Labile Iron Pool (LIP) Measurement (Calcein-AM Assay)
-
Cell Seeding and Treatment: Seed and treat cells as described above.
-
Probe Loading: After treatment, wash the cells with PBS and incubate with 1 µM Calcein-AM in serum-free medium for 30 minutes at 37°C. Calcein-AM is fluorescent, and its fluorescence is quenched by binding to intracellular labile iron.
-
Cell Harvesting and Analysis: Harvest the cells and analyze by flow cytometry. A decrease in Calcein-AM fluorescence indicates an increase in the LIP.
Visualizing the Mechanism and Experimental Logic
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental design.
Caption: Signaling pathway of this compound-induced ferroptosis.
Caption: Experimental workflow to confirm this compound's mechanism.
Caption: Logical relationship of iron in this compound-induced ferroptosis.
Conclusion
References
- 1. Neuroprotective effect of deferoxamine on erastin-induced ferroptosis in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroptosis, a Distinct Form of Cell Death, and Research Progress on Its Modulators [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Approaches to Validate Erastin2 Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Erastin2 is a potent and specific inducer of ferroptosis, a form of iron-dependent regulated cell death. Its ability to selectively eliminate certain cancer cells has made it a valuable tool in cancer research and a promising starting point for the development of novel therapeutics. However, to fully leverage the potential of this compound and similar compounds, it is crucial to rigorously validate their cellular targets. This guide provides a comparative overview of the two predominant genetic approaches for target validation—CRISPR-Cas9-mediated gene knockout and siRNA-mediated gene knockdown—in the context of this compound. We present a synthesis of experimental data, detailed protocols, and visual aids to assist researchers in selecting the most appropriate strategy for their studies.
Comparing CRISPR-Cas9 and siRNA for this compound Target Validation
The two primary genetic methods for validating drug targets are CRISPR-Cas9, which permanently ablates the target gene, and small interfering RNA (siRNA), which transiently silences gene expression at the mRNA level. The choice between these techniques depends on the specific experimental goals, the nature of the target, and the desired depth of validation.
Quantitative Comparison of Genetic Approaches
The following tables summarize quantitative data from studies utilizing CRISPR-Cas9 knockout and siRNA knockdown to validate the role of the cystine/glutamate antiporter System Xc- (specifically the subunit SLC7A11) in Erastin-induced ferroptosis.
Table 1: Effect of SLC7A11 Gene Silencing on Cancer Cell Viability in Response to Erastin
| Genetic Method | Cell Line | Erastin Concentration | % Cell Viability (vs. Control) | Reference |
| siRNA Knockdown | A549 (NSCLC) | 5 µM | ~50% | [1] |
| Calu-3 (NSCLC) | 5 µM | ~60% | [1] | |
| MO3.13 (Oligodendrocyte) | Not Specified | Significantly Decreased | [2] | |
| CRISPR-Cas9 Knockout | T98G (Glioblastoma) | Not Specified | Significantly Sensitized to H2O2 | [3] |
| SNU-398 (Hepatocellular Carcinoma) | Not Specified | No significant sensitization to Erastin | [4] |
Table 2: Impact of SLC7A11 Knockdown on Ferroptosis Markers Induced by Erastin
| Ferroptosis Marker | Cell Line | Change after SLC7A11 Knockdown + Erastin | Reference |
| Reactive Oxygen Species (ROS) | A549 | Significantly Increased | |
| Calu-3 | Significantly Increased | ||
| Malondialdehyde (MDA) | A549 | Significantly Increased | |
| Calu-3 | Significantly Increased | ||
| Intracellular Fe2+ | A549 | Significantly Increased | |
| Calu-3 | Significantly Increased |
Note: The data presented is a synthesis from multiple sources and experimental conditions may vary.
Signaling Pathways of this compound-Induced Ferroptosis
This compound primarily induces ferroptosis by inhibiting the System Xc- cystine/glutamate antiporter, which leads to depletion of intracellular cysteine and subsequently glutathione (GSH). This impairs the function of glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides. The accumulation of lipid reactive oxygen species (ROS) in an iron-dependent manner ultimately leads to cell death. Other proposed targets and pathways for Erastin and its analogs include Voltage-Dependent Anion Channels (VDACs) on the mitochondria and modulation of the p53 and Nrf2/HO-1 signaling pathways.
Caption: Simplified signaling pathway of this compound-induced ferroptosis.
Experimental Workflows
To aid in the experimental design, below are diagrams illustrating the typical workflows for validating this compound targets using CRISPR-Cas9 and siRNA.
Caption: Comparative workflows for CRISPR-Cas9 and siRNA target validation.
Detailed Experimental Protocols
Here, we provide generalized protocols for CRISPR-Cas9-mediated knockout and siRNA-mediated knockdown of a target gene, such as SLC7A11, to validate its role in this compound-induced ferroptosis.
CRISPR-Cas9 Mediated Knockout of SLC7A11
Objective: To generate a stable cell line with a functional knockout of the SLC7A11 gene to assess its role in this compound sensitivity.
Materials:
-
Human cancer cell line (e.g., A549)
-
CRISPR-Cas9 plasmid with a selectable marker (e.g., puromycin resistance)
-
sgRNA targeting SLC7A11 (designed using online tools)
-
Lipofectamine 3000 or similar transfection reagent
-
Puromycin
-
Culture medium, serum, and antibiotics
-
PCR primers for genotyping
-
Anti-SLC7A11 antibody for Western blotting
Protocol:
-
sgRNA Design and Cloning: Design at least two sgRNAs targeting an early exon of SLC7A11 to maximize the likelihood of a frameshift mutation. Synthesize and clone the sgRNAs into a Cas9 expression vector.
-
Transfection: Seed A549 cells in a 6-well plate. When cells reach 70-80% confluency, transfect them with the SLC7A11-targeting CRISPR-Cas9 plasmid using Lipofectamine 3000 according to the manufacturer's instructions.
-
Selection: 48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Single-Cell Cloning: After 7-10 days of selection, isolate single colonies and expand them in separate wells.
-
Knockout Validation:
-
Genotyping: Extract genomic DNA from the expanded clones. Perform PCR to amplify the targeted region and sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot: Lyse the validated clones and perform a Western blot using an anti-SLC7A11 antibody to confirm the absence of the protein.
-
-
Phenotypic Assays:
-
Cell Viability: Seed the validated SLC7A11 knockout and wild-type control cells in a 96-well plate. Treat the cells with a dose-response of this compound for 24-48 hours. Measure cell viability using a CCK-8 or MTT assay.
-
Ferroptosis Marker Analysis: Treat the cells with a fixed concentration of this compound. Measure lipid ROS production using C11-BODIPY staining and flow cytometry. Measure intracellular iron levels using a commercial iron assay kit.
-
siRNA-Mediated Knockdown of SLC7A11
Objective: To transiently silence the expression of SLC7A11 to evaluate its immediate impact on this compound sensitivity.
Materials:
-
Human cancer cell line (e.g., A549)
-
Validated siRNA targeting SLC7A11 and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM reduced-serum medium
-
Culture medium and serum
-
Reagents for qRT-PCR and Western blotting
Protocol:
-
Cell Seeding: Seed A549 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute the SLC7A11 siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX and incubate at room temperature for 5-10 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.
-
Knockdown Validation:
-
qRT-PCR: Extract total RNA from the cells and perform qRT-PCR to quantify the reduction in SLC7A11 mRNA levels.
-
Western Blot: Lyse the cells and perform a Western blot to confirm the reduction in SLC7A11 protein expression.
-
-
Phenotypic Assays: Following the 48-72 hour incubation, perform the same cell viability and ferroptosis marker analysis assays as described in the CRISPR-Cas9 protocol.
Conclusion and Recommendations
Both CRISPR-Cas9 and siRNA are powerful tools for validating the targets of this compound.
-
CRISPR-Cas9 knockout provides a definitive, permanent genetic modification, which is ideal for in-depth mechanistic studies and for creating stable cell lines for long-term experiments and in vivo models. However, the process is more time-consuming and potential off-target effects need to be carefully considered.
-
siRNA knockdown offers a rapid and transient approach to assess the immediate impact of target silencing. It is particularly useful for high-throughput screening and for studying essential genes where a complete knockout would be lethal. However, the knockdown is often incomplete, and off-target effects of siRNAs can be a concern.
For a comprehensive validation of this compound targets, a multi-faceted approach is recommended. Initial target identification and validation can be efficiently performed using siRNA. Promising targets should then be further validated using the more rigorous CRISPR-Cas9 knockout technology to confirm the on-target effects and to create stable models for deeper mechanistic investigations. By carefully selecting and applying these genetic approaches, researchers can confidently validate the targets of this compound and pave the way for the development of novel anti-cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. SLC7A11 expression level dictates differential responses to oxidative stress in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Up-regulation of SLC7A11/xCT creates a vulnerability to selenocystine-induced cytotoxicity | Biochemical Journal | Portland Press [portlandpress.com]
A Comparative Analysis of Erastin Analogs in Ferroptosis Induction: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of Erastin and its key analogs, Erastin2 and Imidazole Ketone Erastin (IKE), in the context of ferroptosis induction. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of their mechanisms, comparative efficacy, and the experimental protocols required for their evaluation.
Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation, which has emerged as a promising therapeutic avenue in oncology and other fields.[1][2] Erastin was one of the first small molecules identified to induce ferroptosis, and subsequent analogs have been developed to improve potency, solubility, and metabolic stability.[3][4] This guide focuses on a comparative analysis of these critical research tools.
Mechanism of Action: Targeting System Xc⁻
Erastin and its analogs are classified as Class 1 ferroptosis-inducing compounds (FINs).[1] Their primary mechanism of action is the inhibition of the cystine/glutamate antiporter, System Xc⁻. This transporter, composed of the subunits SLC7A11 and SLC3A2, is crucial for the import of extracellular cystine, which is a precursor for the synthesis of the antioxidant glutathione (GSH).
By inhibiting System Xc⁻, Erastin analogs trigger a cascade of events:
-
Cystine Starvation: The blockade of System Xc⁻ prevents the cellular uptake of cystine.
-
GSH Depletion: The lack of intracellular cystine impairs the synthesis of glutathione, a critical cofactor for the enzyme Glutathione Peroxidase 4 (GPX4).
-
Indirect GPX4 Inactivation: GPX4 is a key enzyme that neutralizes lipid hydroperoxides. The depletion of its cofactor, GSH, leads to the indirect inactivation of GPX4.
-
Lipid Peroxidation: Without functional GPX4, lipid hydroperoxides accumulate, leading to oxidative damage to cell membranes and ultimately, ferroptotic cell death.
Some studies also suggest that Erastin can act on Voltage-Dependent Anion Channels (VDACs) in the mitochondria and activate p53, which can also contribute to ferroptosis.
Quantitative Performance Data of Erastin Analogs
The efficacy of Erastin and its analogs is typically determined by their half-maximal effective concentration (EC50) for inducing cell death or their half-maximal inhibitory concentration (IC50) for inhibiting System Xc⁻ activity (measured by glutamate release). The following table summarizes the available quantitative data for Erastin, this compound, and Imidazole Ketone Erastin (IKE).
| Compound | Target Cell Line | Assay | Potency | Reference(s) |
| Erastin | HT-1080 | Cell Death | EC50: 1.2 µM | |
| HT-1080 | Glutamate Release | IC50: 0.2 µM | ||
| Calu-1 | Glutamate Release | IC50: 0.14 µM | ||
| This compound (35MEW28) | HT-1080 | Cell Death | EC50: 0.15 µM | |
| CCF-STTG1 | Glutamate Release | IC50: 0.0035 µM | ||
| Imidazole Ketone Erastin (IKE) | BJeLR (RAS-G12V) | Growth Inhibition | IC50: 0.003 µM | |
| HT-1080 | Growth Inhibition | GI50: 0.314 µM | ||
| CCF-STTG1 | Glutamate Release | IC50: 0.03 µM | ||
| SUDHL6 | GSH Depletion | IC50: 34 nM |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the signaling pathway of Erastin-induced ferroptosis and a general experimental workflow for its assessment.
References
- 1. Erastin-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | CAS 1695533-44-8 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Ferroptosis inducers – erastin and analogues (review) | Sanarova | Drug development & registration [pharmjournal.ru]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Erastin2
For researchers and scientists engaged in drug development, the responsible management and disposal of chemical compounds like Erastin2 are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step information for the proper disposal of this compound, a potent ferroptosis inducer, to ensure operational safety and logistical clarity. It is critical to note that this information is based on general best practices for laboratory chemical disposal. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health and Safety (EHS) department for definitive guidance before handling or disposing of any chemical.
Key Chemical and Safety Data for this compound
Understanding the properties of this compound is the first step toward its safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value |
| CAS Number | 1695533-44-8[1][2][3] |
| Molecular Formula | C₃₆H₃₅ClN₄O₄[1] |
| Molecular Weight | 623.1 g/mol |
| Appearance | Solid |
| Solubility | Insoluble in water and ethanol. Soluble in DMSO and DMF. |
| Storage | Store as a solid at -20°C. Stock solutions can be stored at -20°C or -80°C for extended periods. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines a general procedure for the disposal of this compound. This should be adapted based on the specific information found in the product's SDS and institutional guidelines.
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure you are wearing the appropriate personal protective equipment to minimize exposure risks.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH/MSHA-approved respirator should be used if there is a risk of generating dust or aerosols.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect unused this compound powder, contaminated weighing paper, and other solid materials in a dedicated, clearly labeled hazardous waste container for non-halogenated organic solids.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Liquid Waste:
-
Solutions of this compound in organic solvents (e.g., DMSO) should be collected in a designated container for non-halogenated organic solvent waste.
-
Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for aqueous organic waste. Do not pour any this compound solution down the drain.
-
Container Labeling
Accurate and clear labeling of waste containers is a critical safety and regulatory requirement.
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the solvent(s) and the approximate concentration of this compound.
-
Record the date of waste generation on the label.
Storage of Waste
Store waste containers in a designated and secure satellite accumulation area until they are collected for disposal.
-
Keep waste containers securely capped at all times, except when adding waste.
-
Ensure that the storage area is away from incompatible materials.
Final Disposal
The final disposal of hazardous chemical waste must be handled by trained professionals.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of the chemical waste through regular trash.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Containment:
-
For a solid spill, carefully sweep up the material, avoiding dust creation, and place it into a suitable, closed container for disposal.
-
For a liquid spill, use an inert absorbent material to contain the spill before collecting it into a hazardous waste container.
-
-
Decontamination: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points in the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Erastin2
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Erastin2, a potent inducer of ferroptosis. Adherence to these guidelines is essential for ensuring laboratory safety and experimental integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and respiratory exposure. The following equipment must be worn at all times in the laboratory when the compound is being used.
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Chemically resistant, disposable. Double-gloving is recommended. |
| Eye Protection | Safety Goggles | Snug-fitting, with side shields to protect against splashes. |
| Body Protection | Laboratory Coat | Fully buttoned, with long sleeves. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound minimizes the risk of exposure and contamination. Follow these procedural steps diligently.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not open and consult your institution's Environmental Health and Safety (EHS) office.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Keep the container tightly sealed. For long-term storage, refer to the manufacturer's recommendations, typically at -20°C for the solid compound.[2]
Preparation of Stock Solutions
-
Work in a Fume Hood: All manipulations of solid this compound must be performed in a chemical fume hood.
-
Solvent Selection: this compound is soluble in Dimethyl Sulfoxide (DMSO).[2][3]
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of this compound.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration. Use of ultrasonic agitation may be necessary to ensure complete dissolution.[3]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Storage of Stock Solutions: Store stock solutions at -20°C or -80°C, protected from light.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Unused or expired solid this compound should be disposed of as hazardous chemical waste.
-
Contaminated consumables (e.g., pipette tips, microfuge tubes) should be collected in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour down the drain.
-
Unused stock solutions in DMSO should also be disposed of as hazardous chemical waste.
-
-
Container Disposal:
-
Empty this compound vials should be triple-rinsed with a suitable solvent (e.g., DMSO followed by ethanol). The rinsate must be collected as hazardous waste.
-
After rinsing, deface the label and dispose of the container according to your institution's guidelines for chemically contaminated glass.
-
-
Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.
Quantitative Data at a Glance
The following table summarizes key quantitative data for this compound to facilitate experimental planning.
| Property | Value | Source(s) |
| Molecular Weight | 623.14 g/mol | |
| Solubility in DMSO | ≥ 100 mg/mL (160.48 mM) | |
| Storage (Solid) | 3 years at -20°C | |
| Storage (in Solvent) | 1 year at -80°C | |
| EC50 in HT-1080 cells | ~0.15 µM | Cayman Chemical |
Experimental Protocol: Induction of Ferroptosis in HT-1080 Cells
This protocol provides a step-by-step method for inducing ferroptosis in the HT-1080 fibrosarcoma cell line using this compound.
Materials
-
HT-1080 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Lipid ROS indicator (e.g., C11-BODIPY™ 581/591)
-
Ferrostatin-1 (as a negative control)
Procedure
-
Cell Seeding:
-
Culture HT-1080 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed HT-1080 cells in a 96-well plate at a density of 5,000 - 10,000 cells per well. Allow cells to adhere overnight.
-
-
Treatment:
-
Prepare a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).
-
As a negative control, prepare a similar dilution of the vehicle (DMSO) and a condition with a ferroptosis inhibitor like Ferrostatin-1.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, vehicle, or co-treatment with Ferrostatin-1.
-
-
Incubation:
-
Incubate the cells for 24-48 hours. The optimal incubation time may need to be determined empirically.
-
-
Assessment of Cell Viability:
-
After the incubation period, measure cell viability using a suitable assay, such as the CellTiter-Glo® luminescent cell viability assay, following the manufacturer's instructions.
-
-
Measurement of Lipid ROS (Optional but Recommended):
-
To confirm that cell death is occurring via ferroptosis, measure the accumulation of lipid reactive oxygen species (ROS).
-
At the end of the treatment period, incubate the cells with a lipid ROS indicator like C11-BODIPY™ 581/591 according to the manufacturer's protocol.
-
Analyze the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates lipid peroxidation, a hallmark of ferroptosis.
-
Visualizing the Mechanism: this compound-Induced Ferroptosis
The following diagram illustrates the signaling pathway initiated by this compound, leading to ferroptotic cell death.
Caption: this compound inhibits the System xc- transporter, leading to ferroptosis.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
